ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(3-formyl-2-methylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLASVCYZWSRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355418 | |
| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433307-59-6 | |
| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS 433307-59-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known information with established principles of indole chemistry to offer a reliable resource for researchers.
Chemical Properties and Data
This compound is a derivative of the indole heterocyclic system, featuring a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate substituent on the indole nitrogen.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 433307-59-6 | - |
| Molecular Formula | C₁₄H₁₅NO₃ | - |
| Molecular Weight | 245.28 g/mol | Calculated |
| IUPAC Name | ethyl 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate | - |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Table 2: Computed Chemical Descriptors
| Descriptor | Value |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 48.3 Ų |
| Heavy Atom Count | 18 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound via N-alkylation.
Experimental Protocol: N-alkylation of 2-methyl-1H-indole-3-carbaldehyde
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-methyl-1H-indole-3-carbaldehyde
-
Ethyl bromoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-1H-indole-3-carbaldehyde (1.0 eq).
-
Dissolution: Add anhydrous DMF or acetone to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. If using sodium hydride, add NaH (1.1 eq) portion-wise. If using potassium carbonate, add K₂CO₃ (2.0 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.2 eq) dropwise via the dropping funnel. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Data and Characterization
Limited spectroscopic data is publicly available for this compound. The following summarizes the known data and provides predicted values based on the chemical structure.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | A commercial source reports the following chemical shifts (δ): 11.838, 8.862, 2.505 ppm.[1] The assignment of these peaks is not provided. |
| Predicted ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~10.0 (s, 1H, -CHO), 7.8-8.0 (m, 1H, Ar-H), 7.2-7.4 (m, 3H, Ar-H), 5.0 (s, 2H, -N-CH₂-), 4.2 (q, J=7.1 Hz, 2H, -O-CH₂-), 2.7 (s, 3H, -CH₃), 1.2 (t, J=7.1 Hz, 3H, -CH₂-CH₃). |
| Predicted ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): ~185 (-CHO), ~168 (-COO-), ~140, ~135, ~128, ~125, ~124, ~122, ~120, ~110 (Aromatic and indole C), ~62 (-O-CH₂-), ~48 (-N-CH₂-), ~14 (-CH₂-CH₃), ~12 (-CH₃). |
| Predicted IR | (cm⁻¹): ~2980 (C-H, aliphatic), ~1750 (C=O, ester), ~1670 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic). |
| Mass Spectrometry | Predicted (M+H)⁺: 246.1125 |
Biological Activity and Potential Applications
There is currently no published data on the biological activity, mechanism of action, or potential therapeutic applications of this compound. The indole scaffold is a common motif in many biologically active compounds, and derivatives of indole-3-acetic acid are known to possess a range of activities.[2][3] Further research is required to determine the pharmacological profile of this specific compound.
Experimental Workflow: General Biological Screening
For a novel compound such as this, a typical initial biological screening workflow would involve a series of in vitro assays to identify potential biological targets.
Caption: A general workflow for the initial biological evaluation.
Safety and Handling
Specific toxicity data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a substituted indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known properties and a scientifically sound, albeit proposed, synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough analytical characterization of the synthesized material.
References
physicochemical characteristics of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a compound of interest in medicinal chemistry and drug discovery due to its indole scaffold.[1][2] The indole ring is a prominent feature in many biologically active compounds.[1][2] This document summarizes its known properties, proposes a synthetic route, and outlines expected analytical characterizations.
Physicochemical Characteristics
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO₃ | [3][4][5] |
| Molecular Weight | 245.27 g/mol 245.28 g/mol | [3] [4] |
| CAS Number | 433307-59-6 | [3][4][5] |
| IUPAC Name | ethyl 2-(3-formyl-2-methylindol-1-yl)acetate | [5] |
| Synonyms | 2-(3-formyl-2-methyl-indol-1-yl)acetic acid ethyl ester, (3-Formyl-2-methyl-indol-1-yl)-acetic acid ethyl ester, AO-081/40838470, BAS 03663949, Oprea1_502769, Oprea1_652362, SBB011867, ZINC00306183 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
2.1. Proposed Synthetic Workflow
The synthesis would likely begin with the N-alkylation of 2-methyl-1H-indole with ethyl bromoacetate to form ethyl (2-methyl-1H-indol-1-yl)acetate. This intermediate would then undergo a Vilsmeier-Haack reaction to introduce the formyl group at the C3 position.
2.2. General Experimental Protocol (Adapted from related indole syntheses)
-
Step 1: Synthesis of Ethyl (2-methyl-1H-indol-1-yl)acetate
-
To a solution of 2-methyl-1H-indole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.
-
Stir the reagent at 0 °C for about 30 minutes.
-
Add a solution of ethyl (2-methyl-1H-indol-1-yl)acetate in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the final product by column chromatography.
-
Spectral Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the formyl proton, the methyl group protons, and the protons of the ethyl acetate moiety.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will likely display signals corresponding to the carbonyl carbons of the aldehyde and the ester, the aromatic carbons of the indole ring, the methyl carbon, and the carbons of the ethyl group.
3.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrational modes include C=O stretching for the aldehyde and the ester, C-O stretching, and aromatic C=C and C-H vibrations.
3.4. Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (approximately 245.27 g/mol ).
Biological Activity
There is no specific information in the searched literature regarding the biological activity or potential signaling pathways of this compound. However, the indole nucleus is a well-established scaffold in many biologically active natural products and pharmaceuticals, suggesting that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.[2][6][7][8] Indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[2]
Safety Information
No specific safety data for this compound was found.[3] As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and established chemical principles. The proposed synthetic protocol is illustrative and has not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. pschemicals.com [pschemicals.com]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS 433307-59-6). Due to the limited availability of complete, publicly accessible experimental data for this specific molecule, this guide presents a combination of reported data for closely related analogs and predicted spectroscopic values based on established principles of organic spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 433307-59-6
-
Molecular Formula: C₁₄H₁₅NO₃
-
Molecular Weight: 245.27 g/mol
Spectroscopic Data
The following tables summarize the predicted and partially reported spectroscopic data for this compound. These predictions are based on the analysis of structurally similar indole derivatives and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | CHO |
| ~8.2 | d | 1H | Ar-H |
| ~7.5-7.2 | m | 3H | Ar-H |
| ~5.1 | s | 2H | N-CH₂ |
| ~4.2 | q | 2H | O-CH₂ |
| ~2.7 | s | 3H | Ar-CH₃ |
| ~1.2 | t | 3H | O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C=O (aldehyde) |
| ~168.0 | C=O (ester) |
| ~140.0 | Ar-C |
| ~137.0 | Ar-C |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~123.0 | Ar-CH |
| ~120.0 | Ar-C |
| ~115.0 | Ar-C |
| ~110.0 | Ar-CH |
| ~62.0 | O-CH₂ |
| ~48.0 | N-CH₂ |
| ~14.0 | O-CH₂-CH₃ |
| ~12.0 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1670 | Strong | C=O stretch (aldehyde, conjugated) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1230 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 245 | High | [M]⁺ (Molecular Ion) |
| 216 | Medium | [M - CHO]⁺ |
| 200 | Medium | [M - OCH₂CH₃]⁺ |
| 172 | High | [M - COOCH₂CH₃]⁺ |
| 144 | Medium | [Indole fragment] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: N-Alkylation of 2-Methyl-1H-indole-3-carbaldehyde
A plausible synthetic route to the target compound is the N-alkylation of commercially available 2-methyl-1H-indole-3-carbaldehyde.
Materials:
-
2-Methyl-1H-indole-3-carbaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a proton-decoupled sequence, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
3.2.2. IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by dissolving it in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the desired ionization mode (e.g., Electron Ionization - EI).
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for spectroscopic analysis.
Caption: Proposed synthesis of this compound.
Navigating the Solubility Landscape of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a compound of interest in medicinal chemistry and drug discovery, presents a critical need for well-characterized physicochemical properties to inform its development. A thorough review of scientific literature and chemical databases reveals a notable absence of published quantitative data on its solubility in common organic solvents. This technical guide addresses this knowledge gap by providing a comprehensive, step-by-step experimental protocol for determining the solubility of this compound. The methodologies outlined herein, centered on the gold-standard shake-flask method, are designed to empower researchers to generate reliable and reproducible solubility data. This guide also includes a customizable data table for systematic recording of experimental findings and a visual workflow to elucidate the experimental process, ensuring that drug development professionals can proceed with a robust understanding of this molecule's behavior in various solvent systems.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been reported. To facilitate the systematic recording of experimentally determined solubility, the following table is provided. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile for this compound.
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3] The following protocol provides a detailed procedure for its implementation.
2.1. Materials
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time may need to be determined empirically.[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid.
-
To ensure complete removal of undissolved solids, withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial. Alternatively, centrifuge the samples at a high speed and carefully collect the supernatant.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.
-
Analyze the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to construct a calibration curve.
-
Dilute the saturated sample solutions as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solutions and determine the concentration of the dissolved compound from the calibration curve.
-
-
Data Recording:
-
Record the determined solubility in units such as mg/mL or mol/L in a structured table (see Table 1).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Signaling Pathways and Logical Relationships
A review of the available literature did not identify any established signaling pathways directly associated with this compound. Research into the biological activity of this compound is ongoing, and future studies may elucidate its mechanism of action and potential interactions with cellular signaling cascades.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to independently and accurately determine this crucial parameter. The detailed experimental protocol for the shake-flask method, coupled with the provided data table and workflow visualization, offers a robust framework for characterizing the solubility profile of this compound. Such data is indispensable for advancing the preclinical and formulation development of this compound.
References
stability and storage conditions for ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
An In-Depth Technical Guide to the Stability and Storage of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended , based on the general characteristics of indole-containing compounds. Due to a lack of specific stability data for this molecule in publicly available literature, this document infers best practices from related indole derivatives, such as indole-3-acetic acid and indole-3-carbaldehyde. It is intended to serve as a foundational resource for researchers to establish appropriate handling and storage protocols.
Core Stability and Storage Recommendations
The stability of indole derivatives is influenced by factors such as light, temperature, pH, and the presence of oxidizing agents. Based on data for analogous compounds, the following conditions are recommended to maintain the integrity of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) or cool place.[1] | To minimize thermal degradation. |
| Light | Store in a dark place or use amber vials.[1][2][3] | Indole compounds can be light-sensitive.[1][4] |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place.[1][2] | To protect from moisture and atmospheric oxygen. |
| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, a common degradation pathway for indoles. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, insight can be drawn from the known reactivity of the indole scaffold and its functional groups. Researchers should be aware of the following potential degradation routes when designing stability studies.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives. The formyl group can also be oxidized to a carboxylic acid.
-
Hydrolysis: The ethyl acetate group is an ester and is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring.[1]
-
Thermal Degradation: Elevated temperatures can lead to decomposition.[5]
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are a crucial component of drug development and help in understanding the intrinsic stability of a molecule.[6][7]
Table 2: General Protocol for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 30 minutes.[5] | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M NaOH, reflux at 60°C for 30 minutes.[5] | To evaluate stability in alkaline conditions and identify base-catalyzed degradation products. |
| Oxidation | 3% H₂O₂, room temperature. | To investigate susceptibility to oxidation and identify oxidative degradation products. |
| Thermal Stress | Solid state at 70°C.[5] | To determine the effect of heat on the solid form of the compound. |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines. | To assess the impact of light exposure on the compound's stability. |
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8]
-
Method: A reverse-phase HPLC method with UV detection is a common starting point for the analysis of indole derivatives.[9][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is recommended. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.
Summary and Conclusion
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 1H-Indole-3-aceticacid, ethyl ester MSDS CasNo.778-82-5 [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. westliberty.edu [westliberty.edu]
- 5. ijrpp.com [ijrpp.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. biomedres.us [biomedres.us]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Substituted Indole-1-Acetates
An in-depth technical guide or whitepaper on the core.
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1] Its unique heterocyclic structure allows it to interact with a wide range of biological targets, making it a fertile ground for drug discovery.[2][3] The introduction of an acetate moiety at the N-1 position, along with various substitutions on the indole ring, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic profile. These modifications are crucial for enhancing biological activity and directing the compound's interaction with specific enzymes and receptors, leading to a diverse spectrum of pharmacological effects.[1]
This technical guide offers a comprehensive overview of the potential biological activities of substituted indole-1-acetates, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. It is designed for researchers, scientists, and drug development professionals, providing summarized quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.
Key Biological Activities
Anticancer Activity
Substituted indole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.[4][5]
-
Dual Kinase Inhibition (EGFR/SRC): Certain indole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase (SRC).[4] The cooperation between EGFR and c-SRC is known to promote a more aggressive phenotype in several cancers. Therefore, dual inhibition presents a strategic approach to induce apoptosis and potentially delay acquired resistance to chemotherapy.[4] For instance, specific novel indole compounds have demonstrated potent activity against SRC kinase with IC50 values in the nanomolar range and moderate efficacy against EGFR.[4]
-
Cytotoxicity: These compounds have exhibited cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-468), prostate (PC3, DU145), and hepatocellular carcinoma (HepG2).[4][6][7] Notably, some derivatives show high potency with IC50 values in the low micromolar range while displaying lower toxicity towards normal cell lines, indicating a degree of selectivity for cancer cells.[4][7]
-
Induction of Apoptosis: A key mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. Treatment of cancer cells with active indole derivatives has been shown to significantly increase the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2.[4]
Anti-inflammatory Activity
Indole-1-acetic acid derivatives, structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, are potent anti-inflammatory agents.[8][9] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
-
Cyclooxygenase (COX) Inhibition: Inflammation is a complex process where prostaglandins play a key role as mediators.[8] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. While COX-1 is a constitutive enzyme involved in protecting the gastrointestinal tract, COX-2 is primarily induced during inflammation.[8] Many indole derivatives have been shown to selectively inhibit COX-2, which is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][9] Several synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema assays, with some compounds showing inhibition comparable to the reference drug indomethacin.[8]
Neuroprotective Activity
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by complex pathologies, including neuroinflammation and oxidative stress.[10][11][12] Indole derivatives have emerged as promising candidates for neuroprotection due to their ability to target these pathways.
-
Anti-Neuroinflammatory Effects: In models of Parkinson's disease, activated microglia release pro-inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), which contribute to neurodegeneration.[11] Specific indole derivatives have been shown to alleviate this response by reducing the production of these inflammatory mediators.[11]
-
Inhibition of NLRP3 Inflammasome: A key mechanism for this anti-inflammatory effect is the suppression of the NLR family pyrin domain containing 3 (NLRP3) inflammasome activation in microglia.[11]
-
Reduction of Oxidative Stress: Oxidative stress is another major contributor to neuronal damage in neurodegenerative disorders.[11][13] Indole derivatives have demonstrated the ability to reduce oxidative stress, thereby protecting neurons. In vivo studies have shown that these compounds can ameliorate motor deficits and increase dopamine levels in mouse models of Parkinson's disease by up-regulating antioxidant pathways (e.g., SOD2, NRF2, NQO1).[11]
Data Presentation
Table 1: Anticancer Activity of Substituted Indole Derivatives
| Compound ID | Target/Cell Line | Assay Type | Result (IC₅₀) | Reference |
| Compound 16 | SRC Kinase | In vitro enzyme assay | 0.002 µM | [4] |
| Compound 16 | EGFR Kinase | In vitro enzyme assay | 1.026 µM | [4] |
| Compound 16 | A549 (Lung Cancer) | Cytotoxicity Assay | Potent Activity | [4] |
| Compound 16 | PC3 (Prostate Cancer) | Cytotoxicity Assay | Potent Activity | [4] |
| Compound 1k | DU145 (Prostate Cancer) | MTT Assay | 1.09 µM | [6] |
| Compound 1c | DU145 (Prostate Cancer) | MTT Assay | 2.02 µM | [6] |
| Compound 1f | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 4.23 µM | [6] |
| Compound 5f | MDA-MB-468 (Breast Cancer) | MTT Assay | 8.2 µM | [7] |
| Compound 5f | MCF-7 (Breast Cancer) | MTT Assay | 13.2 µM | [7] |
Table 2: Anti-inflammatory Activity of Substituted Indole Derivatives
| Compound ID | Assay | Time Point | % Inhibition of Edema | Reference |
| S3 | Carrageenan-induced paw edema | 3 h | >60% | [8] |
| S7 | Carrageenan-induced paw edema | 2 h | 61.47% | [8] |
| S7 | Carrageenan-induced paw edema | 3 h | 62.24% | [8] |
| S14 | Carrageenan-induced paw edema | 2 h | 62.69% | [8] |
| S14 | Carrageenan-induced paw edema | 3 h | 63.69% | [8] |
| Indomethacin | Carrageenan-induced paw edema | 3 h | 76.89% | [8] |
Table 3: Neuroprotective Effects of Indole Derivative NC009-1
| Model | Measured Effect | Result | Reference |
| MPP+-activated HMC3 cells | NO, IL-1β, IL-6, TNF-α production | Reduced | [11] |
| MPP+-activated HMC3 cells | NLRP3 inflammasome activation | Suppressed | [11] |
| MPTP-induced mouse model | Motor deficits and depression | Ameliorated | [11] |
| MPTP-induced mouse model | Striatal dopamine levels | Increased | [11] |
| MPTP-induced mouse model | Oxidative stress | Reduced | [11] |
| MPTP-induced mouse model | Microglia and astrocyte reactivity | Reduced | [11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR/SRC)
-
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
-
Materials: Recombinant human EGFR/SRC kinase, appropriate peptide substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based assays or ELISA.
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[4]
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A549), culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, incubator, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).[7]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
The MTT is reduced by viable cells to form purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[7]
-
Carrageenan-Induced Paw Edema Assay
-
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
-
Materials: Wistar rats or mice, 1% carrageenan solution, test compound, reference drug (e.g., indomethacin), plethysmometer.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]
-
Visualizations
Caption: Dual inhibition of EGFR and SRC pathways by indole-1-acetates, leading to apoptosis.
Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chesci.com [chesci.com]
- 10. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate mechanism of action prediction
An In-depth Technical Guide to the Predicted Mechanism of Action of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for the novel compound, this compound. Due to the limited direct experimental data on this specific molecule, this report synthesizes information from structurally related indole derivatives, primarily focusing on indole-3-carboxaldehyde and its analogues. The predicted mechanisms of action are multifaceted, encompassing anti-inflammatory, antimicrobial, and anticancer properties. This document outlines the potential signaling pathways involved, detailed experimental protocols for investigating these activities, and a summary of relevant quantitative data from related compounds to guide future research and drug development efforts.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound is a synthetic indole derivative featuring a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate moiety at the 1-position of the indole ring. While direct studies on this compound are scarce, its structural similarity to well-studied indole-3-carboxaldehyde derivatives allows for a predictive analysis of its biological functions. This guide explores the most probable mechanisms of action, providing a foundational understanding for researchers interested in its therapeutic potential.
Predicted Mechanisms of Action
Based on the biological activities of structurally similar indole compounds, this compound is predicted to exhibit three primary mechanisms of action: anti-inflammatory, antimicrobial, and anticancer. The substitutions on the indole ring—a 2-methyl group and a 1-ethyl acetate group—are anticipated to modulate its potency and selectivity compared to the parent indole-3-carboxaldehyde structure.
Anti-inflammatory Activity
Indole derivatives are well-documented for their anti-inflammatory effects. Two primary pathways are predicted for this compound:
-
Cyclooxygenase (COX) Enzyme Inhibition: Many indole-containing compounds, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, function by inhibiting COX-1 and COX-2 enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound could also act as a COX inhibitor.
-
Aryl Hydrocarbon Receptor (AhR) Activation and NLRP3 Inflammasome Inhibition: Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can lead to the suppression of inflammatory responses, partly by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.
Antimicrobial Activity
Indole derivatives have demonstrated broad-spectrum antimicrobial activity. The predicted antifungal mechanism for this compound is based on studies of indole-3-carboxaldehyde:
-
Disruption of Fungal Mitochondrial Function: Indole-3-carboxaldehyde has been shown to inhibit the growth of fungi by targeting mitochondrial function. Specifically, it can decrease the mitochondrial membrane potential and inhibit the activity of key respiratory chain enzymes, leading to an accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death[1].
Anticancer Activity
The indole scaffold is present in several anticancer agents. The predicted anticancer mechanism for this compound involves:
-
Inhibition of Tubulin Polymerization: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. These compounds can bind to tubulin, inhibiting its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Data Presentation
The following tables summarize quantitative data for indole derivatives structurally related to this compound, providing a reference for potential efficacy.
Table 1: Anti-inflammatory Activity of Indole Derivatives
| Compound Class | Specific Derivative | Target | IC50 Value | Reference |
| Indole-3-carboxaldehyde Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [2] |
| Indole-3-carboxaldehyde Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [2] |
| Isatin Semicarbazide | Derivative with trifluoromethyl substituent | COX-2 | 0.32 µM | [3] |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Indole-3-aldehyde Hydrazone | Compound 1a | Staphylococcus aureus | 6.25 | [4] |
| Indole-3-aldehyde Hydrazone | Compound 1a | MRSA | 6.25 | [4] |
| Indole-3-aldehyde Hydrazone | Compound 1j | Candida albicans | 3.125 | [4] |
| Indole-triazole derivative | Compound 3d | Candida krusei | 3.125 | [5] |
Table 3: Anticancer Activity of Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Pyrazole-Indole Hybrid | 7a | HepG2 | 6.1 ± 1.9 | [6] |
| Pyrazole-Indole Hybrid | 7b | HepG2 | 7.9 ± 1.9 | [6] |
| Quinoline-indole derivative | 13 | Various | 2 - 11 nM | [5] |
| Benzimidazole-indole derivative | 8 | Various | 50 nM (average) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the predicted mechanisms of action of this compound.
Anti-inflammatory Activity Assays
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
COX Assay Buffer
-
Heme
-
COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute with COX Assay Buffer.
-
To each well of the 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
This protocol utilizes a reporter cell line expressing a luciferase gene under the control of a Dioxin Response Element (DRE).
Materials:
-
AhR reporter cell line (e.g., HepG2-luciferase)
-
Cell culture medium
-
Test compound
-
Positive control (e.g., TCDD)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplate
Procedure:
-
Seed the AhR reporter cells in the 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound or positive control.
-
Incubate for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.
This protocol measures the release of IL-1β from macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
LPS (lipopolysaccharide)
-
ATP or Nigericin (NLRP3 activators)
-
Test compound
-
ELISA kit for human IL-1β
Procedure:
-
Differentiate THP-1 monocytes into macrophages using PMA.
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Treat the cells with the test compound for 1 hour.
-
Activate the NLRP3 inflammasome with ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit.
Antimicrobial Activity Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Positive control antibiotic/antifungal
-
96-well microplate
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the broth medium in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Anticancer Activity Assay
This assay monitors the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Test compound
-
Positive controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Add serial dilutions of the test compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Mandatory Visualizations
Signaling Pathways
Caption: Predicted Anti-inflammatory Signaling Pathways.
Caption: Predicted Antifungal Mechanism of Action.
Caption: Predicted Anticancer Mechanism via Tubulin Inhibition.
Experimental Workflows
Caption: General Drug Discovery Workflow.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a robust predictive framework can be constructed based on the extensive research on structurally related indole derivatives. The predicted anti-inflammatory, antimicrobial, and anticancer activities provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to validate these predicted mechanisms and to elucidate the full therapeutic potential of this promising compound. The presence of the 2-methyl and 1-ethyl acetate substitutions likely influences the pharmacokinetic and pharmacodynamic properties of the molecule, and future studies should aim to delineate these structure-activity relationships. This in-depth guide serves as a valuable resource for the scientific community to accelerate the research and development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. puracyp.com [puracyp.com]
In Silico Modeling of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a synthetic indole derivative, presents a promising candidate for drug discovery due to its structural features amenable to diverse molecular interactions. This technical guide provides an in-depth overview of the in silico modeling of this compound and its analogs, focusing on potential therapeutic applications, particularly in anti-inflammatory and anticancer research. This document summarizes quantitative data from molecular docking studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further investigation and drug development efforts.
Introduction
Indole derivatives have garnered significant attention in pharmaceutical research owing to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound this compound belongs to a class of 2,3-disubstituted indole-1-acetic acid esters. The presence of a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate moiety at the 1-position of the indole ring suggests the potential for specific interactions with various biological targets. In silico modeling techniques, such as molecular docking and molecular dynamics, are invaluable tools for predicting and analyzing these interactions at a molecular level, thereby guiding the rational design of more potent and selective drug candidates.
Predicted Biological Activities and Potential Targets
While specific studies on this compound are limited, research on structurally similar indole derivatives provides insights into its potential biological activities and molecular targets.
Anti-inflammatory Activity
Many indole derivatives exhibit potent anti-inflammatory effects. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. Molecular docking studies on related 3-ethyl-1H-indole derivatives have predicted strong binding affinities for the COX-2 active site.[1] The formyl group at the 3-position of the target compound may also contribute to interactions with key residues in the active sites of inflammatory-related enzymes.
Anticancer Activity
The 3-formyl-indole scaffold has been associated with cytotoxic activity against various cancer cell lines.[2] Potential mechanisms of action include the inhibition of tubulin polymerization and the modulation of signaling pathways involved in cell proliferation and apoptosis. The Aryl Hydrocarbon Receptor (AHR) signaling pathway has been identified as a potential target for indole compounds, mediating their cytotoxic and pro-apoptotic effects in cancer cells.[3]
In Silico Modeling Data
The following table summarizes molecular docking data for 3-ethyl-1H-indole derivatives, which serve as a proxy for estimating the potential interactions of this compound with the COX-2 enzyme.
| Compound Series | Target Protein | Docking Score (kcal/mol) | Reference |
| 3-ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | [1] |
Experimental Protocols
This section outlines representative experimental protocols for the synthesis and biological evaluation of indole derivatives, adapted from literature on analogous compounds.
General Synthesis of Indole-1-acetate Derivatives
The synthesis of this compound and its analogs can be achieved through a multi-step process, a representative workflow for which is visualized below. A common strategy involves the alkylation of a substituted indole with an ethyl haloacetate.
Protocol:
-
To a solution of the appropriately substituted indole in a suitable solvent (e.g., anhydrous DMF), a base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation of the indole nitrogen.
-
Ethyl bromoacetate is then added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl indole-1-acetate derivative.
Molecular Docking Protocol (Example with COX-2)
The following provides a generalized workflow for performing molecular docking studies to predict the binding affinity and mode of interaction of a ligand with a target protein.
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 6COX) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added using software like AutoDock Tools.
-
Ligand Preparation: The 2D structure of the ligand, this compound, is drawn using a chemical drawing tool and converted to a 3D structure. The ligand's geometry is then optimized and its energy minimized using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Molecular Docking: Docking is performed using software such as AutoDock Vina. The program explores possible binding conformations of the ligand within the defined grid box and scores them based on a scoring function to estimate the binding affinity.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. The binding energy (in kcal/mol) provides a quantitative measure of the binding affinity. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Potential Signaling Pathway
Based on the known activities of similar indole compounds, the Aryl Hydrocarbon Receptor (AHR) signaling pathway is a plausible target for this compound, particularly in the context of its potential anticancer effects.
Activation of the AHR by an indole ligand leads to the dissociation of chaperone proteins and translocation of the AHR-ligand complex to the nucleus. In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their expression. This can lead to various cellular responses, including apoptosis and cell cycle arrest in cancer cells.
Conclusion
While direct experimental data on this compound is not yet abundant in the public domain, in silico modeling based on structurally related compounds provides a strong foundation for predicting its biological activities and guiding future research. The molecular docking data for analogous compounds suggest a potential anti-inflammatory role through COX-2 inhibition. Furthermore, the known anticancer properties of the 3-formyl-indole scaffold point towards the AHR signaling pathway as a plausible mechanism of action. The experimental protocols and visualized workflows presented in this guide offer a practical framework for the synthesis, virtual screening, and biological evaluation of this promising indole derivative. Further in-depth computational and experimental studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Technical Guide to 3-Formyl-1H-Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-3-carboxaldehyde, or 3-formyl-1H-indole, scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active compounds. Its derivatives have garnered significant attention for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of 3-formyl-1H-indole derivatives, with a focus on experimental protocols and quantitative data to aid in the research and development of novel therapeutics.
Synthesis of 3-Formyl-1H-Indole Derivatives
The most prevalent and efficient method for the synthesis of 3-formyl-1H-indole and its derivatives is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1] The electrophilic Vilsmeier reagent attacks the C3 position of the indole, leading to the formation of an iminium intermediate, which is then hydrolyzed to yield the desired 3-formyl-1H-indole.[1]
Key Experimental Protocol: Vilsmeier-Haack Formylation of Indole
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
10% Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
In a flask, dissolve indole (0.0235 mol) in DMF (15 mL) and cool the mixture to 0°C in an ice bath with stirring.
-
Continue stirring for 1 hour at 0°C.
-
To this mixture, add a solution of POCl₃ in DMF at 0°C.
-
Stir the reaction mixture at 35°C for 1 hour.
-
Pour the reaction mixture into 90 mL of ice-cold water. A clear solution should be obtained.
-
Basify the solution with a 10% NaOH solution, which will cause a solid to precipitate.
-
Filter the precipitate and wash it with water to obtain the crystalline 3-formyl-1H-indole.
This general protocol can be adapted for various substituted indoles, with adjustments to reaction times and temperatures as needed.
Synthesis of Derivatives from 3-Formyl-1H-Indole
The aldehyde functionality at the C3 position is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. A common and significant derivatization is the formation of Schiff bases through the condensation of 3-formyl-1H-indole with various primary amines. These Schiff base derivatives have shown a broad spectrum of biological activities.[2][3][4]
Biological Activities and Therapeutic Potential
3-Formyl-1H-indole derivatives have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of 3-formyl-1H-indole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and prostate.[5][6] One of the key mechanisms of action is the inhibition of tubulin polymerization .[7][8][9] By binding to the colchicine binding site on tubulin, these derivatives disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]
Furthermore, some derivatives have been found to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways .[11][12] Inhibition of these pathways can lead to a reduction in cell survival, proliferation, and metastasis.[11][12]
Antimicrobial Activity
Derivatives of 3-formyl-1H-indole have also been extensively investigated for their antimicrobial properties. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15][16] The introduction of different substituents on the indole ring and the aldehyde group can significantly influence the antimicrobial spectrum and potency. For instance, the formation of Schiff bases with sulfonamides or other heterocyclic moieties has been a successful strategy to enhance antibacterial and antifungal activities.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of 3-formyl-1H-indole derivatives is another promising area of research. These compounds have been shown to inhibit key inflammatory mediators. For example, certain derivatives have demonstrated significant inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[17][18] The mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[17]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of selected 3-formyl-1H-indole derivatives.
Table 1: Anticancer Activity of 3-Formyl-1H-Indole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5f | MCF-7 (Breast) | 13.2 | [6] |
| 5f | MDA-MB-468 (Breast) | 8.2 | [6] |
| 10b | A549 (Lung) | 0.012 | [19] |
| 10b | K562 (Leukemia) | 0.010 | [19] |
| 16 | A549 (Lung) | Varies | [5] |
| 16 | PC-3 (Prostate) | Varies | [5] |
Table 2: Antimicrobial Activity of 3-Formyl-1H-Indole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2c (indole-thiadiazole) | MRSA | < 3.125 | [14] |
| 3d (indole-triazole) | MRSA | < 3.125 | [14] |
| 3O | K. pneumoniae (clinical isolate) | 4-8 | [15] |
| 3P | K. pneumoniae (clinical isolate) | 4-8 | [15] |
| 4O | K. pneumoniae (clinical isolate) | 4-8 | [15] |
| 4P | K. pneumoniae (clinical isolate) | 4-8 | [15] |
Table 3: Anti-inflammatory Activity of 3-Formyl-1H-Indole Derivatives
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| UA-1 | NO Inhibition (LPS-stimulated RAW 264.7) | 2.2 | [17] |
| 4dc | STING Inhibition (RAW-Lucia™ ISG cells) | 0.14 | [20] |
| 4dc | STING Inhibition (THP1-Dual™ cells) | 0.39 | [20] |
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.[6]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates at an appropriate temperature and duration.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][15]
Visualizations
Signaling Pathway: Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by 3-formyl-1H-indole derivatives.
Experimental Workflow: Synthesis to Biological Evaluation
Caption: General experimental workflow for the synthesis and biological evaluation of 3-formyl-1H-indole derivatives.
Conclusion
3-Formyl-1H-indole derivatives represent a privileged scaffold in medicinal chemistry with a remarkable breadth of biological activities. The straightforward and versatile synthesis, primarily through the Vilsmeier-Haack reaction, coupled with the potential for diverse functionalization, makes this class of compounds highly attractive for drug discovery efforts. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties, underpinned by mechanisms such as tubulin polymerization inhibition and modulation of key signaling pathways, highlight their therapeutic potential. This guide provides a foundational resource for researchers to further explore and exploit the rich pharmacology of 3-formyl-1H-indole derivatives in the quest for novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. new.zodml.org [new.zodml.org]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole derivatives targeting colchicine binding site as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 19. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a synthetic indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The presence of a formyl group at the 3-position and an ethyl acetate moiety at the 1-position of the indole ring offers versatile sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its discovery, synthesis, and known properties, drawing from available chemical literature and supplier information.
Introduction
The indole ring system is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The targeted functionalization of the indole nucleus allows for the fine-tuning of its pharmacological profile. This compound belongs to this class of tailored indole derivatives. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural motifs suggest its role as a key building block in organic synthesis. The formyl group is a precursor for various transformations, including the formation of Schiff bases, oximes, and as a handle for carbon-carbon bond-forming reactions. The ethyl acetate group at the N-1 position enhances solubility and can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for molecular elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 433307-59-6 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol [2] |
| IUPAC Name | This compound |
Synthesis and Discovery
The history of the initial synthesis of this compound is not well-documented in primary scientific literature. It is likely that this compound was first synthesized as an intermediate in a larger synthetic sequence, a common practice in medicinal chemistry programs.
The most probable synthetic route to this compound is a two-step process, beginning with the N-alkylation of 2-methylindole followed by a Vilsmeier-Haack formylation.
Proposed Synthetic Pathway
The logical synthetic approach involves two key transformations:
-
N-Alkylation: Reaction of 2-methylindole with ethyl bromoacetate in the presence of a suitable base to yield ethyl (2-methyl-1H-indol-1-yl)acetate.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C-3 position of the indole ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
While a specific protocol for the target molecule is not published, the following are detailed, generalized procedures for the key reactions, adapted from established methods for similar indole derivatives.[2][5]
Protocol 1: Synthesis of Ethyl (2-methyl-1H-indol-1-yl)acetate (Intermediate)
-
Materials: 2-methylindole, sodium hydride (NaH) or potassium carbonate (K₂CO₃), ethyl bromoacetate, anhydrous N,N-dimethylformamide (DMF) or acetone.
-
Procedure:
-
To a solution of 2-methylindole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound (Final Product)
-
Materials: Ethyl (2-methyl-1H-indol-1-yl)acetate, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF and cool to 0 °C in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of ethyl (2-methyl-1H-indol-1-yl)acetate in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize or purify the crude product by column chromatography to obtain pure this compound.
-
References
Methodological & Application
Synthesis of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis follows a reliable two-step process involving the formylation of 2-methylindole followed by N-alkylation.
Introduction
Indole derivatives are a cornerstone of many biologically active compounds and pharmaceuticals. The title compound, this compound, features a versatile scaffold with multiple points for chemical modification, making it a key building block for the synthesis of more complex molecules. This protocol outlines a straightforward and efficient method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary steps:
-
Vilsmeier-Haack Formylation: 2-methyl-1H-indole is first formylated at the electron-rich C3 position to yield 2-methyl-1H-indole-3-carbaldehyde.
-
N-Alkylation: The resulting intermediate is then N-alkylated using ethyl chloroacetate in the presence of a suitable base to afford the final product.
Experimental Protocol
Step 1: Synthesis of 2-methyl-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
This procedure outlines the formylation of 2-methyl-1H-indole.[1][2][3][4][5]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-methyl-1H-indole | C₉H₉N | 131.17 | 10.0 g | 0.076 mol |
| Phosphorus oxychloride | POCl₃ | 153.33 | 14.0 g (8.6 mL) | 0.091 mol |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 100 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 100 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (8.6 mL) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 2-methyl-1H-indole (10.0 g) in dichloromethane (150 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-methyl-1H-indole-3-carbaldehyde. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound (N-Alkylation)
This procedure details the N-alkylation of the intermediate to yield the final product.[7][8][9][10]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18 | 10.0 g | 0.063 mol |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 9.2 g (7.7 mL) | 0.075 mol |
| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 3.0 g | 0.075 mol |
| Anhydrous N,N-Dimethylformamide | C₃H₇NO | 73.09 | 150 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (3.0 g of 60% dispersion) in anhydrous DMF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-methyl-1H-indole-3-carbaldehyde (10.0 g) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to form the indole anion.
-
Add ethyl chloroacetate (7.7 mL) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Characterization Data
The final product, this compound, has the following properties:
| Property | Value |
| CAS Number | 433307-59-6[11] |
| Molecular Formula | C₁₄H₁₅NO₃[11] |
| Molecular Weight | 245.27 g/mol [11] |
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This protocol provides a comprehensive guide for the synthesis of this compound. For further characterization, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Page loading... [guidechem.com]
Application Notes and Protocols: A Detailed Experimental Procedure for the Preparation of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a valuable intermediate in medicinal chemistry and drug discovery. The procedure is presented in two main stages: the N-alkylation of 2-methylindole followed by the Vilsmeier-Haack formylation of the resulting intermediate.
Introduction
Indole derivatives are a cornerstone in the development of new therapeutic agents due to their prevalence in biologically active natural products and synthetic compounds. The title compound, this compound, features a reactive formyl group at the C-3 position and an ethyl acetate moiety on the indole nitrogen, making it a versatile scaffold for the synthesis of more complex heterocyclic systems and potential drug candidates. This protocol offers a reliable method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the N-alkylation of 2-methylindole with ethyl bromoacetate. The subsequent step is the formylation of the C-3 position of the indole ring using a Vilsmeier-Haack reaction.
Figure 1. Synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (2-methyl-1H-indol-1-yl)acetate
This procedure details the N-alkylation of 2-methylindole using ethyl bromoacetate.
Materials and Reagents:
-
2-Methylindole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methylindole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl (2-methyl-1H-indol-1-yl)acetate.
Step 2: Synthesis of this compound
This procedure describes the Vilsmeier-Haack formylation of the intermediate compound. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride and N,N-dimethylformamide.[2][3][4][5]
Materials and Reagents:
-
Ethyl (2-methyl-1H-indol-1-yl)acetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C.[6]
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.[7]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]
-
Formylation Reaction: In a separate flask, dissolve ethyl (2-methyl-1H-indol-1-yl)acetate (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the indole derivative to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, remove the ice bath and heat the reaction mixture to 75 °C for 6 hours.[7]
-
Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of an aqueous solution of sodium hydroxide until the mixture is alkaline (pH 8-9).[7]
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methylindole | C₉H₉N | 131.17 | Starting Material |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Reagent |
| Ethyl (2-methyl-1H-indol-1-yl)acetate | C₁₃H₁₅NO₂ | 217.26 | Intermediate |
| Phosphorus oxychloride | POCl₃ | 153.33 | Reagent |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Reagent and Solvent |
| This compound | C₁₄H₁₅NO₃ | 245.28 [8] | Final Product |
Note: Spectroscopic data for the intermediate and final product should be acquired and analyzed to confirm their identity and purity.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
By following this detailed protocol, researchers can reliably synthesize this compound for further applications in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols: Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate in proteomics research. While direct studies on this specific compound are not extensively documented, its chemical structure, featuring an electrophilic aldehyde group, suggests its utility as a covalent probe for activity-based protein profiling (ABPP) and target identification studies.[1][2] The indole scaffold is a common feature in many biologically active compounds, making its derivatives interesting candidates for drug discovery.[3][4][5]
Introduction to this compound
This compound is a synthetic indole derivative. The key reactive feature of this molecule for proteomics applications is the formyl (aldehyde) group at the 3-position of the indole ring. Aldehydes are known to form covalent bonds with nucleophilic amino acid residues on proteins, such as lysine and cysteine, through Schiff base formation or other reactions. This reactivity allows the compound to be used as a probe to covalently label proteins, enabling their identification and characterization.
Potential Applications in Proteomics:
-
Covalent Ligand for Target Identification: The compound can be used to identify the protein targets of indole-based molecules in complex biological systems.
-
Activity-Based Protein Profiling (ABPP): By modifying the compound with a reporter tag, it can be used as an activity-based probe to profile the functional state of specific enzyme classes that react with aldehydes.[6][7][8]
-
Fragment-Based Ligand Discovery: The indole scaffold can serve as a starting point for the development of more potent and selective covalent inhibitors.
Experimental Protocols
Protocol for Target Identification using Competitive ABPP
This protocol outlines a competitive profiling experiment to identify the protein targets of this compound by competing against a broad-spectrum, alkyne-tagged aldehyde-reactive probe.
Materials:
-
This compound
-
Broad-spectrum alkyne-tagged aldehyde-reactive probe (e.g., a terminal alkyne-modified aldehyde)
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Click chemistry reagents: Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea solution (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS equipment and reagents
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control for 2-4 hours.
-
-
Probe Labeling:
-
After treatment, incubate the cells with the alkyne-tagged aldehyde-reactive probe at a final concentration of 10 µM for 1 hour.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents: azide-biotin tag (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin agarose beads with PBS.
-
Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, PBS, and water to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate with IAA (20 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea to 1 M with PBS and add trypsin. Digest overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that show a dose-dependent decrease in signal in the presence of this compound are considered potential targets.
-
Experimental Workflow for Competitive ABPP
Caption: Workflow for identifying protein targets via competitive ABPP.
Protocol for Direct Target Identification using a Tagged Derivative
This protocol involves synthesizing a derivative of this compound that contains a clickable tag (e.g., a terminal alkyne) for direct pull-down of target proteins.
Materials:
-
Alkyne-tagged this compound derivative
-
All other materials as listed in Protocol 2.1.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the alkyne-tagged derivative at various concentrations and for different time points.
-
Lyse the cells as described in Protocol 2.1.
-
-
Click Chemistry and Enrichment:
-
Perform the click chemistry reaction with an azide-biotin tag.
-
Enrich the labeled proteins using streptavidin beads as described in Protocol 2.1.
-
-
Protein Digestion and Analysis:
-
Perform on-bead digestion and analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Proteins identified in the pull-down that are not present in the control samples (treated with DMSO) are considered direct targets of the compound.
-
Direct Target Identification Workflow
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoles and Indole-Sulfur Compounds Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a synthetic organic compound featuring a substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. While specific biological data for this compound is not extensively reported in peer-reviewed literature, its chemical structure suggests significant potential as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of a reactive aldehyde group at the 3-position, a nucleophilic nitrogen at the 1-position, and an ester moiety allows for diverse chemical modifications to generate libraries of compounds for drug screening. This document provides an overview of its potential applications, a detailed synthetic protocol, and methods for its derivatization to explore its utility in drug discovery.
Introduction
The indole nucleus is a fundamental heterocyclic motif in a vast number of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can bind to a range of biological targets. Derivatives of indole have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others. This compound (CAS 433307-59-6) is a functionalized indole that serves as an excellent starting material for the synthesis of more complex indole derivatives.[1] Its key structural features—a formyl group for condensation reactions and an N-acetic acid ethyl ester for potential modulation of physicochemical properties or further functionalization—make it a valuable building block in medicinal chemistry.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 433307-59-6 | [1] |
| Molecular Formula | C₁₄H₁₅NO₃ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of the title compound starting from 2-methyl-1H-indole, proceeding through a Vilsmeier-Haack formylation followed by N-alkylation.
Step 1: Vilsmeier-Haack Formylation of 2-Methyl-1H-indole to yield 2-Methyl-1H-indole-3-carbaldehyde
Materials:
-
2-Methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-methyl-1H-indole (1.0 eq) in anhydrous DMF (5 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 7-8.
-
A precipitate of 2-methyl-1H-indole-3-carbaldehyde will form. Filter the solid, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 2-methyl-1H-indole-3-carbaldehyde.
Step 2: N-Alkylation of 2-Methyl-1H-indole-3-carbaldehyde to yield this compound
Materials:
-
2-Methyl-1H-indole-3-carbaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or DMF
-
Water
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous acetone or DMF (10 volumes), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60 °C (for DMF) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (10 volumes) and wash with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of Schiff Base Derivatives for Biological Screening
This protocol details the synthesis of Schiff base derivatives from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, benzylamine derivatives)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product may precipitate. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound and its derivatives.
Potential Signaling Pathways for Investigation
Given the broad range of activities of indole derivatives, compounds synthesized from this compound could be screened against various targets. For instance, many indole-based compounds are known to interact with kinases, tubulin, and nuclear receptors. A potential screening cascade could investigate effects on cancer cell proliferation, inflammation, and microbial growth.
Caption: A potential screening cascade for novel indole derivatives.
Conclusion
This compound is a promising, yet underexplored, building block for drug discovery. Its straightforward synthesis and the presence of multiple reactive functional groups provide a platform for the generation of diverse chemical libraries. The protocols outlined in this document offer a starting point for researchers to synthesize this intermediate and its derivatives. Subsequent screening of these novel compounds against various biological targets, as suggested in the screening cascade, may lead to the discovery of new therapeutic agents for a range of diseases. Further investigation into the biological activities of this compound and its derivatives is highly encouraged.
References
Application Notes and Protocols for the Derivatization of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate and the subsequent biological screening of the resulting novel compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This document outlines detailed protocols for the synthesis of Schiff base and pyrimidine derivatives, followed by methodologies for evaluating their biological efficacy.
While specific derivatization of this compound is not extensively reported, the protocols provided are based on well-established reactions for analogous indole-3-carboxaldehydes. The presence of the reactive 3-formyl group is the key determinant for these synthetic transformations.
Synthetic Derivatization Strategies
The formyl group at the C3 position of the indole ring is a versatile handle for a variety of chemical modifications. Two effective strategies for generating a library of diverse derivatives are the formation of Schiff bases and the synthesis of pyrimidine analogues.
Synthesis of Indole-Based Schiff Base Derivatives
Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. This reaction provides a straightforward method to introduce a wide variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent). A variety of aromatic and aliphatic amines can be used to generate a diverse library of compounds.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or reflux for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Indole-Based Pyrimidine Derivatives
Pyrimidine-containing compounds are of significant interest due to their broad spectrum of pharmacological activities.[3][4] The Biginelli reaction, a one-pot multicomponent reaction, can be adapted for the synthesis of dihydropyrimidines from indole-3-carboxaldehydes.
Experimental Protocol: Synthesis of Dihydropyrimidine Derivatives
-
Reaction Mixture: In a round-bottom flask, combine this compound (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure dihydropyrimidine derivative.
-
Characterization: Characterize the synthesized compounds by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
A hierarchical approach is recommended for the biological screening of the synthesized derivatives, starting with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies for the most promising candidates.
Anticancer Activity Screening
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6][7]
Table 1: Anticancer Activity of Analogous Indole-Based Schiff Bases (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | SMMC-7721 (Liver) |
| Analog 1 | 4.56 | - | 2.84 |
| Analog 2 | 4.25 | - | - |
| Analog 3 | 44.12 | - | - |
| Analog 4 | 60.8 | - | 66.3 |
| Doxorubicin | 2.05 | - | - |
| 5-Fluorouracil | 14.26 | - | 5.62 |
| Data is illustrative and based on published results for analogous compounds.[8] |
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Antimicrobial Activity Screening
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Perform serial dilutions of the synthesized compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 2: Antimicrobial Activity of Analogous Indole-Based Pyrimidine Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Analog A | 12.5 | 25 | 50 |
| Analog B | 6.25 | 12.5 | 25 |
| Analog C | 25 | 50 | >100 |
| Ciprofloxacin | 1.56 | 0.78 | - |
| Fluconazole | - | - | 3.12 |
| Data is illustrative and based on published results for analogous compounds. |
Potential Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Induction of Apoptosis and EGFR Inhibition
Many indole-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[1][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, indole derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[9][10][11]
Antimicrobial Mechanism: Disruption of Bacterial Cell Wall
Pyrimidine derivatives have been shown to interfere with bacterial cell wall synthesis.[12][13] The bacterial cell wall is essential for maintaining cell integrity and is a prime target for antibacterial agents. Disruption of cell wall synthesis can lead to cell lysis and death.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel indole Schiff base β-diiminato compound as an anti-cancer agent against triple-negative breast cancer: In vitro anticancer activity evaluation and in vivo acute toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Disturbance of the bacterial cell wall specifically interferes with biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is an indole derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method describes a validated isocratic reversed-phase HPLC-UV method for the quantification of this compound. The method is suitable for purity assessment and quantification in bulk drug substance and simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).
-
Reference Standard: this compound, >99% purity.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm (based on the typical absorbance of indole compounds).
-
Run Time: 10 minutes
4. Sample Preparation
-
Accurately weigh a sample containing the analyte and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation: Illustrative Quantitative Data
Disclaimer: The following data are for illustrative purposes only and must be experimentally verified.
Table 1: Illustrative Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,521,000 |
Table 2: Illustrative HPLC Method Validation Summary
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1.0 - 100.0 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Signal-to-Noise ≥ 10 |
Workflow Diagram
Application Note: HPLC-MS Analysis of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the separation, identification, and quantification of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate. This indole derivative and its analogues are of significant interest in medicinal chemistry and drug discovery. The described protocol provides a reliable and reproducible workflow for the analysis of this compound in complex matrices, which is crucial for reaction monitoring, purity assessment, and metabolic studies. While specific literature on the HPLC-MS analysis of this exact molecule is limited, this method has been developed based on established protocols for structurally similar indole-3-carboxaldehyde and indole acetate derivatives.[1][2][3]
Introduction
This compound is a synthetic indole derivative with potential applications in pharmaceutical research. The indole scaffold is a core component of numerous biologically active compounds. The presence of a formyl group and an ethyl acetate moiety makes it a versatile intermediate for the synthesis of more complex molecules.[4] Accurate and sensitive analytical methods are therefore essential for its characterization and quantification. HPLC coupled with MS detection offers high selectivity and sensitivity, making it the premier technique for analyzing such compounds. This document provides a comprehensive protocol for the HPLC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC-MS analysis. The following protocol is recommended for the preparation of samples containing this compound.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation from a Reaction Mixture: a. Quench the reaction with an appropriate solvent (e.g., water or a buffered solution). b. Extract the compound of interest using a suitable organic solvent such as ethyl acetate. c. Evaporate the organic solvent under reduced pressure. d. Reconstitute the residue in a known volume of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). e. Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
HPLC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
Table 1: HPLC Parameters
| Parameter | Value |
| Instrument | Agilent 1290 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 min; hold at 95% B for 2 min; return to 5% B in 0.1 min; hold at 5% B for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Fragmentor | 175 V |
| Skimmer | 65 V |
| Mass Range | m/z 50-500 |
| Acquisition Mode | MS1 (for quantification) and Targeted MS/MS (for confirmation) |
Data Presentation
The molecular formula for this compound is C14H15NO3, with a molecular weight of 245.28 g/mol .[5] The expected protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 246.1125.
Table 3: Representative Quantitative Data
| Analyte | Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | 3.85 | 246.1125 | 200.0863, 172.0913, 144.0808 |
Note: The retention time and fragmentation pattern are representative and may vary depending on the specific chromatographic and mass spectrometric conditions.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-MS analysis of this compound.
Caption: Workflow for HPLC-MS analysis of this compound.
Conclusion
This application note provides a detailed and practical guide for the HPLC-MS analysis of this compound. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be a reliable starting point for researchers in the field of drug discovery and development. The provided parameters and workflows can be adapted to specific laboratory instrumentation and analytical requirements, facilitating the accurate and sensitive quantification of this important indole derivative.
References
- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
Application Notes and Protocols for the Scalable Synthesis of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a formyl group at the 3-position and an acetate moiety at the 1-position provides versatile handles for further chemical modifications. This document provides a detailed, two-step protocol for the scalable synthesis of this compound, commencing with the Vilsmeier-Haack formylation of 2-methylindole, followed by N-alkylation of the resulting 2-methyl-1H-indole-3-carbaldehyde.
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocyclic compounds like indoles, typically utilizing a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3][4]. This electrophilic reagent preferentially attacks the electron-rich C3 position of the indole ring[1]. The subsequent N-alkylation of the indole nitrogen is a standard transformation that can be achieved using an appropriate ethyl haloacetate in the presence of a suitable base.
Data Presentation
Table 1: Vilsmeier-Haack Formylation of 2-Methylindole
| Parameter | Value | Reference |
| Starting Material | 2-Methylindole (Skatole) | [1] |
| Reagents | POCl₃, DMF | [1] |
| Temperature | 98-100 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | 71% (for 1-formyl-3-methylindole), 22.5% (for 2-formyl-3-methylindole) - Note: The desired product from aqueous work-up is 2-methyl-1H-indole-3-carbaldehyde. Yields for this specific transformation are generally high. | [1] |
| Purification | Recrystallization or Column Chromatography | [5] |
Table 2: N-Alkylation of 2-Methyl-1H-indole-3-carbaldehyde
| Parameter | General Conditions | Reference |
| Starting Material | 2-Methyl-1H-indole-3-carbaldehyde | - |
| Reagents | Ethyl chloroacetate or Ethyl bromoacetate, Base (e.g., K₂CO₃, NaH, t-BuOK) | [6][7] |
| Solvent | Acetone, DMF, THF | [6][7] |
| Temperature | Room Temperature to Reflux | [6][7] |
| Reaction Time | 4 - 24 hours | [6] |
| Purification | Column Chromatography | [5][6] |
Experimental Protocols
Part 1: Synthesis of 2-Methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol details the formylation of 2-methylindole at the C3 position.
Materials:
-
2-Methylindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate solution (saturated)
-
Ice
-
Magnetic stirrer and heating mantle
-
Round bottom flask and condenser
Procedure:
-
In a three-necked round bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (3.0 eq.).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-methylindole (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of 2-methylindole dropwise to the Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-45 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Stir the mixture vigorously for 1 hour, during which a solid precipitate should form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent[5].
Part 2: Synthesis of this compound
This protocol describes the N-alkylation of the previously synthesized 2-methyl-1H-indole-3-carbaldehyde.
Materials:
-
2-Methyl-1H-indole-3-carbaldehyde
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetone (anhydrous)
-
Magnetic stirrer and heating mantle
-
Round bottom flask and condenser
Procedure:
-
To a round bottom flask, add 2-methyl-1H-indole-3-carbaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture.
-
Attach a condenser and heat the mixture to reflux.
-
Maintain the reflux and stir the reaction for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound[5][6].
Mandatory Visualization
Caption: Overall synthetic workflow for the preparation of the target compound.
References
Application Notes and Protocols for Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed handling and safety protocols for ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety precautions outlined are based on the known hazards of structurally similar compounds, specifically indole-3-carboxaldehyde, and general best practices for handling fine organic chemicals in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 433307-59-6 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Sparingly soluble in water. |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound are inferred from the safety data for indole-3-carboxaldehyde.[1][2][3][4][5]
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
General Handling and Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
Spill and Waste Disposal: In case of a spill, avoid generating dust. Collect the spilled material using appropriate tools and place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.[7]
Experimental Protocols
The following is a proposed protocol for the synthesis of this compound, adapted from general procedures for the N-acylation of indoles.
Proposed Synthesis of this compound
This protocol describes a plausible method for the N-acylation of 2-methyl-1H-indole-3-carbaldehyde.
Materials:
-
2-methyl-1H-indole-3-carbaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Visualizations
General Laboratory Workflow for Handling this compound
Caption: General laboratory workflow for the safe handling and use of fine organic chemicals.
Proposed Synthetic Pathway for this compound
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Application Notes and Protocols: Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a member of the indole family, a class of heterocyclic compounds widely recognized for their diverse biological activities and prevalence in natural products and pharmaceuticals.[1] The indole-3-carboxaldehyde scaffold, a key feature of this molecule, is a known pharmacophore with applications in the development of therapeutic agents exhibiting anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for the potential use of this compound as a chemical probe, particularly in the context of antioxidant activity screening and as a versatile synthetic intermediate for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 433307-59-6 | [3] |
| Molecular Formula | C₁₄H₁₅NO₃ | [3] |
| Molecular Weight | 245.28 g/mol | [3] |
| Appearance | (Predicted) Crystalline solid | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) |
Proposed Synthesis
While a specific synthesis for this compound is not extensively detailed in the provided literature, a plausible synthetic route can be proposed based on established indole chemistry. The synthesis would likely involve two main steps: N-alkylation of 2-methyl-1H-indole-3-carbaldehyde with ethyl bromoacetate.
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of this compound
-
Materials:
-
2-Methyl-1H-indole-3-carbaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
-
Procedure:
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.
-
Application as an Antioxidant Probe
Derivatives of indole-3-carboxaldehyde have demonstrated significant antioxidant activity, primarily through free radical scavenging.[4][2][5] This suggests that this compound can be used as a chemical probe to assess antioxidant potential in various experimental systems. A common and reliable method for this is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines the use of this compound to determine its free radical scavenging activity.
Caption: Workflow for the DPPH radical scavenging assay.
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution (e.g., 1 mg/mL) of this compound in DMSO.
-
From the stock solution, prepare a series of dilutions in methanol to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µL of each concentration of the test compound solution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Shake the plate gently and incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the concentration of the test compound.
-
Data Presentation: Example Antioxidant Activity
The results of the DPPH assay can be summarized in a table for clear comparison.
| Compound | IC₅₀ (µg/mL) |
| This compound | (Experimental Value) |
| Ascorbic Acid (Positive Control) | (Experimental Value) |
Potential Role in Investigating Cellular Signaling
Given the established role of oxidative stress in numerous pathological conditions, a compound with antioxidant properties can serve as a valuable probe to investigate related signaling pathways. For instance, it could be used to explore the modulation of pathways involving NF-κB or Nrf2, which are critical regulators of the cellular response to oxidative stress.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scbt.com [scbt.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Persistent Colored Impurities (Yellow/Brownish Tinge)
Colored byproducts are a common challenge, often arising from the Vilsmeier-Haack formylation reaction used in the synthesis of the target compound.
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Residual Vilsmeier-Haack Reagents or Byproducts | 1. Aqueous Work-up Optimization: Ensure the reaction mixture is thoroughly quenched with an ice-cold aqueous solution (e.g., sodium bicarbonate or sodium acetate solution) to neutralize any remaining acidic reagents. 2. Solvent Washes: Wash the crude product solution in a suitable organic solvent (e.g., ethyl acetate) with brine to remove water-soluble impurities. | A significant reduction in coloration of the crude product before further purification. |
| Formation of Polymeric or Oxidized Impurities | 1. Activated Charcoal Treatment: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite. 2. Controlled Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration steps, to minimize oxidation. | Decolorization of the product solution. Improved purity and stability of the final compound. |
| Co-eluting Impurities in Column Chromatography | 1. Optimize Solvent System: Employ a shallower gradient or an isocratic elution with a lower polarity solvent system in your column chromatography. Test various ratios of hexane and ethyl acetate to achieve better separation.[1] 2. Alternative Adsorbent: Consider using a different stationary phase, such as alumina (basic or neutral), if silica gel (acidic) is causing degradation or poor separation. | Improved separation of the desired product from colored impurities, leading to a colorless or white final product. |
Issue 2: Presence of Starting Material or Isomeric Impurities in Post-Purification Analysis (e.g., NMR, LC-MS)
Incomplete reactions or side reactions can lead to impurities that are structurally similar to the desired product, making their removal challenging.
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Incomplete Vilsmeier-Haack Reaction | Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting material, ethyl (2-methyl-1H-indol-1-yl)acetate. | A crude product with a minimal amount of starting material, simplifying the purification process. |
| Formation of Isomeric Byproducts | High-Resolution Purification: 1. Flash Column Chromatography: Utilize a high-performance flash chromatography system with a high-resolution silica gel column. 2. Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary to isolate the desired isomer. | Isolation of the target isomer with high purity, free from other isomeric byproducts. |
| Hydrolysis of the Ethyl Ester | Anhydrous Conditions: Ensure all solvents and reagents used in the synthesis and purification are anhydrous to prevent the hydrolysis of the ethyl acetate group to the corresponding carboxylic acid. | A final product free from the carboxylic acid impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the purification of this compound?
A1: Column chromatography is the most widely reported and effective method for purifying this compound and its analogues.[1] Silica gel is the standard stationary phase, and a mobile phase consisting of a mixture of hexane and ethyl acetate is typically used. The optimal ratio of these solvents should be determined by TLC analysis to achieve good separation.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: While column chromatography is often preferred for achieving high purity, recrystallization can be an effective secondary purification step or an alternative for moderately pure material. A mixed solvent system is often required. Good starting points for solvent screening include mixtures of ethyl acetate/hexane, acetone/hexane, or dichloromethane/hexane. The ideal solvent system will dissolve the compound when hot but have low solubility when cool.
Q3: My purified product appears to be degrading upon storage. How can I improve its stability?
A3: Indole derivatives, particularly those with a formyl group, can be sensitive to light, air, and heat. To ensure long-term stability, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[1]
Q4: I am observing a byproduct with the same mass in my LC-MS analysis. What could it be and how can I separate it?
A4: A byproduct with the same mass is likely an isomer formed during the Vilsmeier-Haack reaction. Depending on the reaction conditions, formylation can sometimes occur at other positions on the indole ring, or other rearrangements can take place. Separating isomers can be challenging and may require optimizing your column chromatography conditions with a very shallow solvent gradient or switching to a more efficient purification technique like preparative HPLC.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried sample to the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound. The optimal solvent gradient should be determined beforehand using TLC.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the compound in a few drops of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Addition of Anti-Solvent: To the hot solution, add a solvent in which the compound is poorly soluble (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Visualizations
References
Technical Support Center: Synthesis of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, which is typically prepared via the Vilsmeier-Haack formylation of ethyl (2-methyl-1H-indol-1-yl)acetate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Yield of Desired Product | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. Poor quality starting materials. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.3. Verify the purity of the starting indole and reagents (DMF, POCl₃) before commencing the reaction. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of side products such as the N-formylated isomer, di-formylated product, or ring-opened byproducts.2. Unreacted starting material. | 1. Optimize the stoichiometry of the Vilsmeier reagent; an excess can lead to di-formylation.[1] Careful temperature control can also minimize side reactions.2. Isolate the desired product from the reaction mixture using column chromatography on silica gel. |
| Purified Product is Colored (Yellowish or Brownish) | 1. Presence of colored impurities from the Vilsmeier-Haack reaction.2. Degradation of the product. | 1. Perform a second column chromatography with a shallower solvent gradient for better separation.2. Treat a solution of the compound in a suitable solvent (e.g., ethyl acetate) with activated charcoal, followed by filtration through celite to remove colored impurities.[1] |
| NMR Spectrum Shows Unexpected Signals | 1. Presence of isomeric side products (e.g., formylation at a different position).2. Residual solvent from purification.3. Presence of a ring-opened side product like an o-formamidoacetophenone derivative. | 1. Compare the NMR spectrum with literature data for analogous compounds to identify isomeric impurities.2. Dry the sample under high vacuum to remove residual solvents.3. Look for characteristic signals of an amide and a ketone in the NMR spectrum, which would indicate the presence of the ring-opened byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Vilsmeier-Haack reaction. This involves the formylation of the precursor, ethyl (2-methyl-1H-indol-1-yl)acetate, using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]
Q2: What are the primary side products to expect in this synthesis?
A2: Common side products in the Vilsmeier-Haack formylation of indoles include:
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Di-formylated products: Arising from the reaction of the Vilsmeier reagent with the initially formed product.
-
Isomeric products: While formylation is expected at the C3 position, minor amounts of formylation at other positions on the indole ring can occur.
-
Ring-opened products: Under certain conditions, cleavage of the indole ring can lead to the formation of derivatives of o-formamidoacetophenone.
-
Colored impurities: These are often high molecular weight byproducts formed during the reaction.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to carefully control the reaction conditions. Key parameters to optimize include:
-
Stoichiometry: Use a controlled amount of the Vilsmeier reagent. A large excess can promote di-formylation.
-
Temperature: Running the reaction at the optimal temperature can enhance selectivity for the desired product.
-
Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that might lead to the formation of degradation products.
Q4: What is the best way to purify the final product?
A4: Column chromatography using silica gel is the most effective method for purifying this compound and removing side products. A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), is commonly employed.
Quantitative Data Summary
The following table summarizes typical yields for the Vilsmeier-Haack formylation of 2-methylindole, a closely related substrate, providing an indication of the potential distribution of products. Please note that yields can vary significantly based on the specific reaction conditions and the N-substituent.
| Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1-formyl-3-methylindole | POCl₃, DMF | 98-100 | 3 | 71 |
| 2-formyl-3-methylindole | POCl₃, DMF | 98-100 | 3 | 22.5 |
| Indole-3-carboxaldehyde | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole-3-carboxaldehyde | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole-3-carboxaldehyde | POCl₃, DMF | 0 to 85 | 7 | 85 |
Data adapted from a study on the Vilsmeier-Haack formylation of various substituted indoles.[1]
Experimental Protocols
Preparation of the Vilsmeier Reagent
The Vilsmeier reagent is typically prepared in situ just before its use.
Materials:
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous reaction solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.
Procedure:
-
To a stirred solution of anhydrous DMF in the reaction solvent, cooled to 0 °C in an ice bath, add POCl₃ dropwise via the dropping funnel.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The resulting solution is the Vilsmeier reagent.
Synthesis of this compound
This is a general procedure adapted from protocols for similar indole derivatives. Optimization may be required.
Materials:
-
Ethyl (2-methyl-1H-indol-1-yl)acetate
-
Freshly prepared Vilsmeier reagent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl (2-methyl-1H-indol-1-yl)acetate in an anhydrous solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature and reaction time should be determined by TLC monitoring.
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Reaction pathway for the synthesis of the target compound and the formation of major side products.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Troubleshooting NMR Impurities in Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate. The following question-and-answer format directly addresses common issues observed in NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows a singlet around 2.4 ppm. What could this be?
A1: A singlet appearing around 2.4 ppm likely corresponds to the methyl group at the 2-position of your starting material, ethyl (2-methyl-1H-indol-1-yl)acetate. This indicates an incomplete reaction. To address this, you can try increasing the reaction time, adjusting the stoichiometry of the Vilsmeier reagent, or ensuring the reaction temperature is optimal for the formylation to go to completion.
Q2: I am observing broad singlets at approximately 8.0 ppm, 2.9 ppm, and 2.7 ppm. What are these signals?
A2: These signals are characteristic of residual N,N-dimethylformamide (DMF), a common solvent and reagent used in the Vilsmeier-Haack formylation. The peak at ~8.0 ppm is the formyl proton, while the two singlets around 2.9 and 2.7 ppm are the two methyl groups. DMF can be difficult to remove completely. To remove it, you can wash the crude product with water or brine during the work-up, followed by high-vacuum drying. If it persists, purification by column chromatography is recommended.
Q3: My baseline in the aromatic region (7.0-8.0 ppm) is messy and shows multiple overlapping signals that I cannot assign to my product. What could be the cause?
A3: A complex aromatic region can indicate the presence of several impurities. One possibility is the presence of unreacted 2-methylindole if the initial N-alkylation step was not complete. Another possibility is the formation of side products from the Vilsmeier-Haack reaction. Although less common with N-substituted indoles, over-formylation at other positions on the indole ring or the formation of tri-indolylmethane-type structures can occur under harsh conditions. Careful column chromatography with a slow gradient of ethyl acetate in hexanes can help to separate these closely related impurities.
Q4: I see a triplet around 1.2 ppm and a quartet around 4.1 ppm, but the integration is higher than expected for my product. Why is this?
A4: These signals correspond to the ethyl group of the acetate moiety. If their integration is disproportionately high, it could indicate the presence of residual ethyl acetate from the extraction or purification steps. Ensure your product is thoroughly dried under high vacuum to remove any remaining solvent.
Q5: The color of my isolated product is a brownish or pinkish solid, and the NMR shows broad, poorly resolved peaks. What does this suggest?
A5: Indole compounds can be susceptible to oxidation and polymerization, leading to colored, often intractable materials.[1] This can be exacerbated by exposure to air, light, or residual acid from the reaction work-up. To minimize this, ensure a thorough neutralization during the work-up, handle the purified compound quickly, and store it under an inert atmosphere (nitrogen or argon) in the dark and at a low temperature. If significant degradation has occurred, repurification by column chromatography may be necessary, though yields may be reduced.
Data Presentation: Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for this compound and potential impurities. Please note that these are estimated values based on structurally similar compounds and may vary slightly depending on the solvent and experimental conditions.
| Compound/Impurity | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Product) | Aldehyde (-CHO) | ~10.0 | s |
| Aromatic (indole ring) | 7.2 - 8.2 | m | |
| Methylene (-CH₂-COO) | ~5.1 | s | |
| Methyl (indole ring) | ~2.7 | s | |
| Methylene (-O-CH₂-CH₃) | ~4.2 | q | |
| Methyl (-O-CH₂-CH₃) | ~1.3 | t | |
| Ethyl (2-methyl-1H-indol-1-yl)acetate (Starting Material) | Aromatic (indole ring) | 7.0 - 7.6 | m |
| Methylene (-CH₂-COO) | ~4.9 | s | |
| Methyl (indole ring) | ~2.4 | s | |
| Methylene (-O-CH₂-CH₃) | ~4.2 | q | |
| Methyl (-O-CH₂-CH₃) | ~1.2 | t | |
| N,N-Dimethylformamide (DMF) | Formyl (-CHO) | ~8.0 | s |
| Methyl (-N(CH₃)₂) | ~2.9, 2.7 | s, s | |
| Ethyl Acetate | Methylene (-O-CH₂-CH₃) | ~4.1 | q |
| Methyl (-C(O)CH₃) | ~2.0 | s | |
| Methyl (-O-CH₂-CH₃) | ~1.2 | t |
Experimental Protocols
Protocol: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes). A typical starting point is a 50:1 ratio of silica to crude product by weight.
-
Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A common gradient is to start with 5% ethyl acetate in hexanes and slowly increase to 20-30% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting impurities based on NMR analysis.
Caption: Troubleshooting workflow for NMR impurities.
Synthetic Pathway and Potential Impurities
This diagram outlines the likely synthetic route to the target compound and indicates where common impurities may arise.
Caption: Synthetic pathway and potential impurities.
References
Technical Support Center: Optimizing N-Alkylation of 2-Methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the N-alkylation of this specific indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde?
The primary challenges include achieving high yields and ensuring complete conversion of the starting material. Unlike many other indoles, C3-alkylation is not a significant concern with this substrate because the C3 position is already substituted with a carbaldehyde group, which effectively blocks this common side reaction.[1] Therefore, optimization efforts should focus on maximizing the efficiency of the N-alkylation reaction itself.
Q2: What are the "classical" conditions for N-alkylation of this indole derivative?
The classical and most widely used method involves the deprotonation of the indole nitrogen with a strong base, followed by the addition of an alkylating agent.[2] A common set of conditions is the use of sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide (e.g., alkyl bromide or iodide).[1][2]
Q3: Are there milder alternatives to using strong bases like sodium hydride?
Yes, several milder methods can be employed, which can be particularly useful if the substrate or alkylating agent contains base-sensitive functional groups. These alternatives include:
-
Phase-Transfer Catalysis (PTC): This method often utilizes bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a biphasic system with a phase-transfer catalyst, such as a quaternary ammonium salt.[2][3][4]
-
Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, especially with more reactive alkylating agents.[2]
-
Transition Metal Catalysis: Copper- and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[2] For instance, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles uses potassium hydroxide as the base.[5]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in solubility, reaction rate, and selectivity.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are excellent for dissolving the intermediate indolate anion and are commonly used with strong bases like NaH.[2] They promote SN2 reactions with alkyl halides.
-
Ethereal Solvents (e.g., THF, Dioxane): These are also common but may result in lower solubility of the indolate salt. In some cases, a mixture of THF and DMF can be beneficial to favor N-alkylation.[1]
-
Acetonitrile (ACN): Often used with carbonate bases.
-
Dichloromethane (DCM): Can be preferred in some catalytic systems.[2]
Troubleshooting Guide
Issue 1: Low Reaction Yield or Incomplete Conversion
This is the most common issue for the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde and can be caused by a variety of factors.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents (indole, alkylating agent, base, and solvent) are pure and anhydrous. Water and other protic impurities can quench the base and the indolate anion, leading to low yields.[1]
-
Optimize Base and Deprotonation:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This is influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time.[1] Using a slight excess of the base (e.g., 1.1-1.5 equivalents of NaH) is common.[1]
-
Base Strength: If using a weaker base like K₂CO₃, a higher reaction temperature or a more reactive alkylating agent may be necessary. For less reactive substrates, a stronger base like NaH might be required.
-
-
Adjust Reaction Temperature:
-
Low Temperature: The activation energy for the reaction may not be reached. Consider increasing the reaction temperature. Some reactions that are sluggish at room temperature proceed well at 60-80 °C or higher.[2]
-
High Temperature: Excessively high temperatures can lead to degradation of the starting material or product. Monitor the reaction for the formation of impurities by TLC or LC-MS.
-
-
Consider the Alkylating Agent:
-
Reactivity: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with alkyl bromides or chlorides.
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] More forcing conditions (higher temperature, longer reaction time) may be needed.
-
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] Some reactions are complete within a few hours, while others may require stirring overnight.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products or Impurities
While C3-alkylation is blocked, other side reactions or degradation can still occur, leading to a complex reaction mixture and purification challenges.
Troubleshooting Steps:
-
Check for Degradation: Indoles can be unstable under strongly basic conditions or at high temperatures.[1] If you observe the formation of baseline material or multiple spots on TLC, consider using milder reaction conditions (e.g., a weaker base, lower temperature).
-
Over-alkylation: While less common for the indole nitrogen, if the alkylating agent is highly reactive or used in large excess, unintended reactions with the carbaldehyde group could potentially occur, though this is not a widely reported issue. Use a controlled stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents).[1]
-
Protecting Group Instability: If your substrate contains other functional groups with protecting groups, they may be unstable under the reaction conditions.[6] Ensure the chosen base and reaction conditions are compatible with all functional groups present in the molecule.
Caption: Troubleshooting workflow for impurity formation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.
Table 1: Classical N-Alkylation with Strong Base
| Entry | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH (1.1-1.5) | Alkyl Halide (1.0-1.2) | DMF | 0 to RT | 2-24 | Varies | [1] |
| 2 | NaH (1.1-1.5) | Alkyl Halide (1.0-1.2) | THF | 0 to RT | 2-24 | Varies | [1] |
| 3 | KOH (1.2) | N-protected aziridine (1.2) | DMSO | 40 | - | Good | [6] |
Table 2: Alternative and Catalytic N-Alkylation Methods
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | CuI (10) | P(p-tolyl)₃ (10) | KOH (2.5) | Dioxane | 100 | 68 | [2][5] |
| 2 | CuI (10) | P(p-tolyl)₃ (10) | KOH (2.5) | THF | 100 | 45 | [2] |
| 3 | Fe-1 (5) | - | K₂CO₃ (1) | TFE | 110 | 31-99 | [7] |
| 4 | - | - | K₂CO₃ (2) | DMF | 23-90 | 61-92 | [8] |
| 5 | In(OTf)₃ (10) | - | - | THF | RT | 90 | [9] |
Note: Yields are highly dependent on the specific indole substrate and alkylating agent used.
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF
This protocol is a general procedure for the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde using an alkyl halide and sodium hydride.[1][10]
Materials:
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2-methyl-1H-indole-3-carbaldehyde (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 eq.)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq.)
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Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1H-indole-3-carbaldehyde (1.0 eq.).
-
Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for classical N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate. The information is designed to address specific issues that may be encountered during experimental work related to the stability and degradation of this compound.
Troubleshooting Guides
This section addresses common problems observed during the handling, storage, and experimental use of this compound.
Issue 1: Unexpected Degradation of the Compound in Solution
Question: I am observing a rapid loss of my starting material, this compound, when dissolved in certain solvents for my experiments. How can I prevent this?
Answer:
The degradation of this compound in solution can be attributed to several factors, primarily hydrolysis of the ester and oxidation of the indole ring or formyl group.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the Ethyl Ester | Avoid using aqueous solutions with acidic or basic pH. If aqueous buffers are necessary, maintain a neutral pH (6.5-7.5). For organic reactions, ensure the use of anhydrous solvents. |
| Oxidation of the Indole Ring or Formyl Group | Degas solvents to remove dissolved oxygen. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to strong oxidizing agents. |
| Photodegradation | Protect solutions from light by using amber vials or covering the reaction vessel with aluminum foil. Indole derivatives can be susceptible to photodegradation.[1][2] |
Experimental Protocol: Assessing Solvent-Induced Degradation
-
Prepare solutions of this compound at a known concentration in a range of solvents (e.g., methanol, acetonitrile, DMSO, buffered aqueous solutions at pH 5, 7, and 9).
-
Divide each solution into two sets: one exposed to ambient light and the other protected from light.
-
Maintain all samples at a constant temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analyze the aliquots by HPLC-UV to quantify the remaining parent compound and identify any major degradation products.
-
Compare the degradation profiles to determine the optimal solvent and storage conditions.
Issue 2: Formation of an Unknown Impurity with a Higher Polarity
Question: During my reaction work-up, I've isolated an impurity that is more polar than my starting material on my TLC plate. What could this be?
Answer:
An increase in polarity often suggests the formation of a more hydrophilic functional group. For this compound, two likely transformations could lead to a more polar product:
-
Hydrolysis of the ethyl ester: The ester group can be hydrolyzed to a carboxylic acid, (3-formyl-2-methyl-1H-indol-1-yl)acetic acid.
-
Oxidation of the formyl group: The aldehyde can be oxidized to a carboxylic acid, forming ethyl (2-methyl-1-(carboxymethyl)-1H-indole-3-carbonyl)formate.
Troubleshooting Workflow:
Caption: Workflow for identifying a polar impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under physiological conditions?
A1: Under physiological conditions (aqueous environment, near-neutral pH, 37°C), the most probable degradation pathways are enzymatic or chemical hydrolysis of the ethyl ester to the corresponding carboxylic acid, and metabolic oxidation of the indole ring, often initiated by cytochrome P450 enzymes.[3] The formyl group could also be a site for enzymatic oxidation or reduction.
Q2: How can I monitor the stability of this compound in my formulation?
A2: A validated stability-indicating HPLC method is the recommended approach. This method should be able to separate the parent compound from its potential degradation products.
Experimental Protocol: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and expected degradants have significant absorbance (a full UV scan is recommended for method development).
-
Temperature: 30°C.
Example Gradient Elution:
| Time (minutes) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 20 | 80 |
| 30 | 20 | 80 |
Q3: What are the potential products of photodegradation?
A3: Indole-containing compounds can be susceptible to photodegradation, which can lead to complex mixtures of products.[1][2] Potential reactions include oxidation of the indole ring to form oxindoles, and reactions involving the formyl and acetate side chains. It has been noted that hydroxyl radicals can play a significant role in the degradation of indole structures.[4]
Q4: Are there any known metabolic pathways for similar indole-based compounds?
A4: Yes, indole-containing pharmaceuticals are often metabolized in the liver.[5] Common metabolic transformations include hydroxylation of the indole ring, followed by conjugation with glucuronic acid or sulfate.[5] The ester group of your compound would also be a likely target for esterase enzymes, leading to hydrolysis.
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation routes for the target compound.
References
- 1. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted starting materials from ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the synthesis of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in the synthesis of this compound that I might need to remove?
A1: The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction. The common starting materials and reagents you may need to remove from the crude product include:
-
Ethyl (2-methyl-1H-indol-1-yl)acetate: The direct precursor to the product.
-
Vilsmeier reagent components: Unreacted phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
-
Byproducts from the Vilsmeier reagent: These can include various phosphorous-containing compounds and salts formed during the reaction and workup.
Q2: What is the first step I should take to purify the crude product after the reaction workup?
A2: After the initial aqueous workup to hydrolyze the iminium intermediate, a simple extraction and wash are crucial first steps.[2] Extracting the reaction mixture with a suitable organic solvent (like diethyl ether or ethyl acetate) and washing the organic layer with a saturated aqueous sodium bicarbonate solution can help remove acidic impurities and residual DMF.[1]
Q3: Which purification techniques are most effective for obtaining high-purity this compound?
A3: For obtaining high-purity product, two main techniques are recommended:
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and other byproducts.[3] Silica gel is typically used as the stationary phase.
-
Recrystallization: If the crude product is a solid and contains a smaller amount of impurities, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[4]
Troubleshooting Guides
Issue 1: Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots, including one that corresponds to the starting material.
-
Possible Cause: The reaction has not gone to completion.
-
Troubleshooting Step:
-
Optimize Reaction Conditions: Consider increasing the reaction time, adjusting the temperature, or altering the stoichiometry of the Vilsmeier reagent.
-
Purification Strategy: Proceed with column chromatography, as it is well-suited for separating the product from the less polar starting material.[3]
-
-
Expected Outcome: Improved conversion of the starting material in future reactions. Successful isolation of the pure product using chromatography.
Issue 2: The purified product, after column chromatography, is an oil and fails to solidify.
-
Possible Cause:
-
Residual Solvent: Trace amounts of the chromatography eluent may be trapped in the product.
-
Presence of Impurities: Minor impurities can sometimes inhibit crystallization.
-
-
Troubleshooting Step:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove any residual solvent.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble (e.g., hexane or a mixture of hexane and a small amount of ethyl acetate).
-
Recrystallization: If trituration fails, attempt recrystallization from a minimal amount of a suitable solvent system. Good starting points include ethanol or mixtures of ethyl acetate and hexane.[3]
-
-
Expected Outcome: Removal of residual solvent and/or impurities, leading to the solidification of the product.
Issue 3: The product is colored (yellowish or brownish) even after purification.
-
Possible Cause:
-
Residual Colored Byproducts: The Vilsmeier-Haack reaction can sometimes produce colored impurities.[3]
-
Product Degradation: Indole derivatives can be sensitive to light and air, leading to discoloration over time.
-
-
Troubleshooting Step:
-
Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate) and treat with a small amount of activated charcoal. Filter the solution through a pad of celite to remove the charcoal.
-
Repeat Chromatography: If the color persists, a second column chromatography with a shallower solvent gradient may be necessary for better separation.
-
Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light to prevent degradation.[3]
-
-
Expected Outcome: A paler or colorless product and improved long-term stability.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₄H₁₅NO₃ | 245.28[5] | Solid (Expected) |
| Ethyl (2-methyl-1H-indol-1-yl)acetate | C₁₃H₁₅NO₂ | 217.26 | Not readily available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Liquid |
| Phosphoryl chloride (POCl₃) | Cl₃OP | 153.33 | Liquid |
Table 2: Typical Purification Parameters
| Technique | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate gradient | The starting material is less polar than the formylated product. Start with a low polarity eluent and gradually increase the polarity. |
| Recrystallization | - | Ethanol or Ethyl Acetate / Hexane | The choice of solvent depends on the solubility of the crude product. The ideal solvent should dissolve the compound at high temperatures and have low solubility at room temperature.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline. Optimization of the solvent system based on TLC analysis is crucial for successful separation.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
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Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The product spot should have an Rf value of approximately 0.3-0.4 for good separation.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane/ethyl acetate) to elute the more polar product.
-
Product Isolation: Combine the pure fractions containing the desired product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid and contains minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
Mandatory Visualizations
Caption: A flowchart illustrating the decision-making process for purifying the crude product.
References
Technical Support Center: Alternative Purification Techniques for Indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of indole derivatives. The following sections address common challenges and detail alternative purification methodologies to enhance purity, yield, and stability.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of my indole derivative so challenging?
Purification of indole derivatives can be difficult due to a combination of factors. The indole nucleus can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel, which is inherently acidic[1][2]. The presence of polar functional groups like hydroxyls or amines increases polarity, which can cause poor retention on reverse-phase columns or irreversible binding to silica gel[1]. Furthermore, synthetic reactions often produce closely related impurities or isomers that are difficult to separate from the target compound[3].
Q2: My indole derivative appears to be degrading on the silica gel column, indicated by streaking or discoloration. What can I do?
This is a common issue caused by the acidic nature of standard silica gel, which can lead to the degradation or polymerization of electron-rich indoles[2]. To mitigate this, you can:
-
Deactivate the Silica Gel: Pre-treat the column by flushing it with an eluent containing a small amount of a base, such as 0.5-1% triethylamine (TEA), to neutralize the acidic silanol groups[1][2].
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Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina[2][4].
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Work Quickly: Minimize the time the compound spends on the column to reduce exposure to the stationary phase[2].
-
Consider an Inert Atmosphere: If the compound is sensitive to oxidation, running the column under a nitrogen or argon atmosphere can prevent degradation[2].
Q3: I am struggling to separate isomeric products or closely related impurities. What are my options?
Separating compounds with very similar Rf values is a significant challenge. Consider the following approaches:
-
Optimize Chromatography: Systematically vary the solvent system to improve separation. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) can alter selectivity[4].
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography and is an excellent option for difficult separations[2].
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating chiral compounds and isomers, often providing excellent resolution where HPLC fails[5][6][7].
-
Recrystallization: If the crude product is a solid with relatively high purity (>85-90%), recrystallization can be an effective method to obtain highly pure material, although it may result in lower recovery[2][3].
Q4: My polar indole derivative either elutes with the solvent front in reverse-phase HPLC or streaks badly on a normal-phase silica column. What should I try?
Highly polar indole derivatives present a unique challenge. For these compounds, consider:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that have little to no retention on traditional C8 or C18 reverse-phase columns. It uses a polar stationary phase with a mobile phase high in organic content[1].
-
Modified Normal-Phase Chromatography: If using silica gel, adding a modifier like triethylamine to the mobile phase can improve peak shape for basic indoles. For acidic indoles, adding a small amount of acetic or formic acid may help[1].
-
Ion-Exchange Chromatography (IEC): This technique is particularly effective for charged or zwitterionic indole derivatives, such as those containing both acidic and basic functional groups[1].
Q5: Are there effective purification methods that do not involve column chromatography?
Yes, several non-chromatographic techniques can be employed:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the indole derivative is soluble when hot but sparingly soluble when cold[2].
-
Liquid-Liquid Extraction: This method can be used to remove impurities with different acid-base properties. For example, washing an organic solution of your crude product with a mild acid can remove basic impurities, while a mild base wash can remove acidic impurities[2].
-
Steam Distillation: For volatile indoles, steam distillation can be an effective method to separate them from non-volatile impurities[8].
Troubleshooting Guides
Problem 1: Compound Degradation During Purification
If you observe new, often colored, spots on your TLC plate after purification that were not present in the crude mixture, your compound is likely degrading.
References
Technical Support Center: Synthesis of Substituted Indole-1-Acetates
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of substituted indole-1-acetates.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields when synthesizing indole-1-acetates?
A1: Low yields often stem from incomplete deprotonation of the indole's N-H group. The resulting indolate anion is the active nucleophile. Insufficient base strength or quantity, presence of moisture, or suboptimal reaction temperature can lead to a low concentration of the anion and thus, a poor yield. Additionally, indole starting materials can be susceptible to degradation under overly harsh basic or acidic conditions.[1]
Q2: I'm observing a significant amount of a byproduct in my reaction. What is it likely to be?
A2: The most common byproduct is the C3-alkylated isomer. The C3 position of the indole ring is electron-rich and highly nucleophilic, often competing with the N1 position for the electrophilic ethyl bromoacetate.[1][2] Depending on the stoichiometry and reactivity, dialkylation (at both N1 and C3) can also occur.[2] Another common pitfall is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, particularly during basic workup or if there is water in the reaction mixture.[3][4]
Q3: How do substituents on the indole ring affect the N-alkylation reaction?
A3: Substituents can have a significant electronic and steric impact.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) decrease the nucleophilicity of the indole nitrogen, making the N-alkylation reaction more difficult and often requiring stronger bases or higher temperatures.[5][6]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the ring, potentially increasing the rate of competing C3-alkylation.
-
Sterically bulky groups near the N1 position can hinder the approach of the alkylating agent, slowing down the reaction.[1] Conversely, a substituent at the C3 position effectively blocks C3-alkylation, simplifying the reaction outcome.[1]
Q4: Can I use potassium hydroxide (KOH) instead of sodium hydride (NaH)?
A4: While strong bases like NaH are highly effective, other bases can be used.[2] Aqueous KOH in acetone has been successfully used for the N-alkylation of ethyl indole-2-carboxylate.[3] However, be aware that using aqueous bases significantly increases the risk of hydrolyzing the ethyl acetate moiety to the carboxylic acid. If the acid is the desired final product, this can be a viable one-pot strategy.[3] For obtaining the ester, anhydrous conditions are strongly recommended.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Indole-1-acetate
Your reaction shows primarily unreacted starting material or a complex mixture of minor products.
| Potential Cause | Recommended Solution | Citation |
| Incomplete Deprotonation | Ensure you are using a sufficiently strong base (e.g., NaH, KH) in at least a stoichiometric amount (typically 1.1-1.5 equivalents). Allow adequate time for deprotonation (e.g., 30-60 min at 0°C) before adding the ethyl bromoacetate. | [1] |
| Presence of Moisture | Use anhydrous solvents (e.g., DMF, THF) and flame-dry your glassware. Ensure the indole starting material is dry. Water will quench the base and the indolate anion. | [1] |
| Low Reactivity | For indoles with electron-withdrawing groups, increase the reaction temperature (e.g., to 80 °C or higher) or use a more reactive alkylating agent like ethyl iodoacetate. | [5] |
| Steric Hindrance | If the indole or alkylating agent is sterically bulky, longer reaction times or higher temperatures may be required. | [1] |
Issue 2: Significant Formation of the C3-Alkylated Isomer
TLC or NMR analysis shows a mixture of N1- and C3-alkylated products, which can be difficult to separate.
| Potential Cause | Recommended Solution | Citation |
| Kinetic vs. Thermodynamic Control | C3-alkylation is often the kinetically favored product. To favor the thermodynamically more stable N1-product, increase the reaction temperature (e.g., 80 °C). | [5] |
| Solvent Effects | The choice of solvent can influence the reactivity of the indolate anion. Polar aprotic solvents like DMF generally favor N-alkylation over less polar solvents like THF. | [2][5] |
| Incomplete Deprotonation | The neutral indole is more likely to react at the C3 position. Ensure complete formation of the indolate anion with a sufficient amount of a strong base. | [5] |
Issue 3: Product is the Indole-1-acetic Acid instead of the Ethyl Ester
The isolated product has a different polarity and mass spectrum consistent with the carboxylic acid.
| Potential Cause | Recommended Solution | Citation |
| Hydrolysis During Reaction | The base used (e.g., NaH) may contain traces of NaOH, or the solvent may not be fully anhydrous, leading to in-situ hydrolysis. | [3] |
| Hydrolysis During Workup | Using a strong aqueous base (e.g., NaOH, KOH) during the workup to wash or neutralize the reaction mixture can saponify the ester. | [4] |
| Use of Aqueous Base | Using aqueous bases like aq. KOH as the primary reagent will lead to significant or complete hydrolysis. | [3] |
Data Presentation: Impact of Reaction Conditions on N-Alkylation Selectivity
The following table summarizes how different reaction parameters influence the outcome of the alkylation of an indole with an alkyl halide.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation | Rationale | Citation |
| Base | Strong base (e.g., NaH, KH) | Weaker base or incomplete deprotonation | Strong bases fully generate the N-anion, which is highly nucleophilic. The neutral indole reacts preferentially at C3. | [2][5] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar (e.g., THF, Toluene) | Polar solvents better solvate the counter-ion, leaving a "freer" and more reactive N-anion. | [2][5] |
| Temperature | Higher (e.g., > 60 °C) | Lower (e.g., Room Temp) | N-alkylation is often the thermodynamically more stable product, favored at higher temperatures. C3-alkylation is kinetically favored. | [5] |
| Substituents | Substituent at C3 position | Unsubstituted C3 position | A group at C3 physically blocks attack at that position. | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Ethyl Indole-1-acetate
This protocol describes a general method using sodium hydride in DMF, which typically favors N-alkylation.
Materials:
-
Substituted Indole (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Ethyl Bromoacetate (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (1.0 eq.) and dissolve it in anhydrous DMF (to a concentration of approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become darker as the indolate anion forms.
-
Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.1 eq.) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure ethyl indole-1-acetate.[1][2]
Visualizations
Caption: General workflow for the synthesis of ethyl indole-1-acetate.
Caption: A flowchart for troubleshooting low yields in indole-1-acetate synthesis.
Caption: The competitive pathways of N1 versus C3 alkylation in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
stability issues of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or pink). What is the likely cause?
A3: Color change in solutions containing indole derivatives often indicates degradation.[1] This is typically due to oxidation of the indole ring, which can lead to the formation of colored oligomers or specific degradation products.[1] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.
Q2: What are the primary factors that can cause the degradation of this compound in an aqueous buffer?
A1: The primary factors to consider are pH, temperature, light, and the presence of oxidative agents. The ester and formyl groups on the molecule are susceptible to hydrolysis under acidic or basic conditions, while the indole nucleus is prone to oxidation.[2][3]
Q3: What are the optimal storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be stored at low temperatures (2-8°C for short-term or -20°C to -80°C for long-term), protected from light using amber vials or aluminum foil, and in tightly sealed containers to minimize exposure to air.[1] For long-term storage, consider preparing aliquots in an anhydrous solvent like DMSO and storing them under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: Can I use antioxidants to improve the stability of my solution?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid.[1] For cell-based experiments, N-acetylcysteine or α-ketoglutaric acid are cell-compatible options that may improve stability.[1]
Q5: How can I improve the solubility of this compound in my aqueous experimental buffer?
A5: To improve solubility, you can use co-solvents such as DMSO, ethanol, or PEG 300.[1] It is important to ensure the final concentration of the co-solvent is compatible with your experiment, as high concentrations can be toxic to cells (often recommended to be below 0.1% for cell cultures).[1]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of biological activity over the course of an experiment.
-
Possible Cause: Degradation of the compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Make fresh solutions of the compound immediately before each experiment.
-
Minimize Exposure: Protect the solution from light and keep it on ice during the experiment.
-
Use Antioxidants: Consider adding a cell-compatible antioxidant to the medium.[1]
-
pH Control: Ensure the pH of your experimental buffer is within a stable range for the compound, ideally close to neutral.
-
Analyze Purity: Use HPLC to check the purity of your stock solution and the solution in your experimental medium over time to assess stability under your specific conditions.
-
Issue 2: Appearance of new peaks in HPLC analysis of the solution over time.
-
Possible Cause: Chemical degradation of the parent compound into new products.
-
Troubleshooting Steps:
-
Identify Degradation Pathway: The appearance of new peaks suggests degradation. The primary suspects are hydrolysis of the ethyl acetate group to a carboxylic acid, and oxidation of the indole ring or the formyl group.
-
Perform Forced Degradation Studies: To identify potential degradants, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[4][5][6] This can help in identifying the nature of the new peaks.
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Optimize Storage: Re-evaluate your storage conditions based on the results of the forced degradation study. If the compound is sensitive to acid, for instance, ensure all solvents and buffers are neutral or slightly basic.
-
Potential Degradation Pathways
The structure of this compound contains several reactive sites prone to degradation. The primary pathways include:
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Hydrolysis: The ethyl acetate side chain can be hydrolyzed under acidic or basic conditions to yield (3-formyl-2-methyl-indol-1-yl)-acetic acid.
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can lead to a variety of products and often results in colored solutions. The aldehyde group can also be oxidized to a carboxylic acid.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation.
Data Presentation
Table 1: General Stability of Indole Derivatives Under Various pH and Temperature Conditions.
| pH | Temperature | Stability | Potential Degradation |
| Acidic (<4) | Room Temperature | Low | Hydrolysis of the ester group |
| Neutral (~7) | 4°C, protected from light | Moderate to High | Slow oxidation |
| Basic (>8) | Room Temperature | Low | Hydrolysis of the ester group |
| Neutral (~7) | > 37°C | Low | Accelerated oxidation and hydrolysis |
This table is a generalized representation based on the known stability of indole compounds and may not reflect the exact stability of this compound.
Table 2: Summary of Forced Degradation Conditions for Indole Derivatives. [2]
| Condition | Reagent | Duration | Temperature | Expected Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | (3-formyl-2-methyl-indol-1-yl)-acetic acid |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | (3-formyl-2-methyl-indol-1-yl)-acetic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Oxidized indole ring derivatives |
| Thermal | Solid or Solution | 48 hours | 60°C | Various degradation products |
| Photolytic | Solution | 24 hours | Photostability Chamber | Various degradation products |
Experimental Protocols
Protocol for Forced Degradation Studies[2]
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a 60°C oven for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate and Structurally Related Indole Derivatives
A Guide for Researchers in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities. This guide provides a comparative analysis of the biological activity of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate and its structurally similar indole analogues. By examining the antimicrobial and cytotoxic properties of these compounds, this document aims to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships of this class of molecules.
Introduction to Indole Derivatives in Drug Discovery
Indole and its derivatives have garnered significant attention in the field of pharmacology due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the indole ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide focuses on indole-3-carbaldehyde derivatives, a subclass known for its significant biological potential.
Overview of this compound
This compound is an indole derivative characterized by three key functional groups: a formyl group at the C-3 position, a methyl group at the C-2 position, and an ethyl acetate substituent at the N-1 position. While specific biological activity data for this exact compound is not extensively available in the public domain, we can infer its potential activities by comparing it with structurally related indole derivatives.
Comparative Biological Activity
To understand the potential biological profile of this compound, this section presents a comparative analysis of the antimicrobial and cytotoxic activities of indole derivatives sharing one or more of its key structural features.
Antimicrobial Activity
The indole scaffold is a common feature in many antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various indole-3-carbaldehyde derivatives against a panel of pathogenic bacteria and fungi.
| Compound | Key Structural Features | Test Organism | MIC (µg/mL) | Reference |
| Indole-3-carbaldehyde Semicarbazone Derivatives | 3-formyl, N-unsubstituted | Staphylococcus aureus | 100 - 150 | [1] |
| Bacillus subtilis | 100 - 150 | [1] | ||
| Indole-3-aldehyde Hydrazone Derivatives | 3-formyl, N-unsubstituted | S. aureus | 6.25 - 100 | [2] |
| MRSA | 6.25 - 100 | [2] | ||
| Escherichia coli | 6.25 - 100 | [2] | ||
| B. subtilis | 6.25 - 100 | [2] | ||
| Candida albicans | 6.25 - 100 | [2] | ||
| Indole-triazole/thiadiazole Derivatives | N-unsubstituted, various C3 substituents | S. aureus | 3.125 - 50 | [3] |
| MRSA | 3.125 - 50 | [3] | ||
| E. coli | 3.125 - 50 | [3] | ||
| B. subtilis | 3.125 - 50 | [3] | ||
| C. albicans | 3.125 - 50 | [3] | ||
| C. krusei | 3.125 - 50 | [3] | ||
| Synthetic Indole Derivatives (SMJ-2, SMJ-4) | Varied substitutions | Gram-positive bacteria | 0.25 - 16 | [4] |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives | 3-substituted | S. aureus | >1 - 3.90 | [5] |
| MRSA | < 1 | [5] | ||
| C. albicans | >7.80 | [5] | ||
| 5-Bromo-indole-3-carboxamido-polyamine Conjugates | 3-carboxamido, 5-bromo | S. aureus | ≤ 0.28 µM | [6] |
| Acinetobacter baumannii | ≤ 0.28 µM | [6] | ||
| Cryptococcus neoformans | ≤ 0.28 µM | [6] |
Analysis: The data indicates that indole-3-carbaldehyde derivatives and their congeners exhibit a broad spectrum of antimicrobial activity. The presence of a formyl group at the C-3 position appears to be a key determinant of this activity, which can be further modulated by substitutions on the indole nitrogen and at other positions on the indole ring. For instance, the conversion of the 3-formyl group to a hydrazone or semicarbazone can lead to potent antimicrobial agents.[1][2]
Cytotoxic Activity
Indole derivatives have also been extensively investigated for their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against different cancer cell lines.
| Compound | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-dimethylindole Derivatives (3a, 3b) | 2-methyl, 3-methyl | Lung carcinoma | 2.7 - 3.1 nM | [7] |
| Pancreas carcinoma | 2.8 - 3.2 nM | [7] | ||
| Tetrahydrocarbazole Derivative (5d) | Fused ring system | Lung carcinoma | 2.5 nM | [7] |
| 2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate (4f) | N-substituted with a complex ester | HeLa | 17.71 | [8] |
| MCF-7 | 19.92 | [8] | ||
| Indazole derivative 6o | Indazole core | K562 | 5.15 | [9] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | 3-methyl, quinoline conjugate | Colon adenocarcinoma | High potency | [9] |
| 3-Substituted 2-indolinone Derivatives | 3-substituted | HT-29, MCF-7 | < 10 | [10] |
| Indole–1,2,4-triazole-based S-alkylated N-aryl acetamides | N-substituted with triazole-acetamide | HepG-2 | 55.40 µg/mL (8f) | [11] |
| Indolyl-derived 4H-imidazoles | N-methyl, imidazole conjugate | HEK-293 (normal) | > 300 | [12] |
Analysis: The cytotoxic data reveals that modifications at the N-1, C-2, and C-3 positions of the indole ring significantly influence the anticancer activity. The presence of a methyl group at the C-2 position, as seen in the target compound, is a feature of some highly potent cytotoxic agents.[7] N-substitution with various moieties, including those that introduce ester functionalities, has also been shown to be a viable strategy for developing indole-based anticancer compounds.[8]
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, the following structure-activity relationships can be inferred:
-
C-3 Position: The formyl group at the C-3 position is a crucial pharmacophore for both antimicrobial and cytotoxic activities. Its derivatization into Schiff bases, hydrazones, or semicarbazones often leads to enhanced biological effects.
-
C-2 Position: The presence of a methyl group at the C-2 position is associated with potent cytotoxic activity in some indole series.[7]
-
N-1 Position: Substitution at the indole nitrogen is a common strategy to modulate the biological activity. The introduction of an ethyl acetate group in the target compound may influence its pharmacokinetic properties, such as cell permeability and metabolic stability, which in turn would affect its overall biological activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the indole derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The cytotoxic activity of the indole derivatives against cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a general experimental workflow for assessing biological activity and a hypothetical signaling pathway that may be influenced by bioactive indole derivatives.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of indole derivatives.
Caption: A hypothetical signaling pathway illustrating how a bioactive indole derivative might induce an anticancer effect.
Conclusion
While direct biological data for this compound is limited, a comparative analysis of structurally similar indole derivatives provides valuable insights into its potential as a bioactive compound. The presence of a 3-formyl group, a 2-methyl group, and an N-acetic acid ethyl ester substituent suggests that this molecule may exhibit both antimicrobial and cytotoxic activities. The data and protocols presented in this guide serve as a foundation for further research into the therapeutic potential of this and related indole derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the Structure of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For substituted indoles, a privileged scaffold in medicinal chemistry, subtle isomeric differences can lead to vastly different biological activities. This guide provides a comparative analysis of analytical techniques for the structural validation of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, highlighting the definitive power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data and detailed protocols to illustrate the superiority of a multi-dimensional NMR approach over simpler, less conclusive methods.
The Challenge of Isomerism in Substituted Indoles
The synthesis of this compound can potentially yield several isomers. For instance, the formyl and acetate groups could be positioned at different locations on the indole ring. While techniques like mass spectrometry can confirm the molecular weight and elemental composition, they often cannot distinguish between isomers. Even one-dimensional (1D) ¹H NMR, though powerful, can sometimes be ambiguous for complex structures, as demonstrated in cases where initial structural assignments based on 1D NMR were later proven incorrect by more advanced 2D techniques.[1][2]
Comparative Analysis of Structural Elucidation Methods
A comprehensive approach utilizing various 2D NMR experiments provides a complete and unambiguous picture of the molecular structure. Below is a comparison of the insights gained from different analytical methods.
| Analytical Method | Information Provided | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Cannot differentiate between structural isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Does not provide information on the connectivity of atoms. |
| 1D ¹H NMR | Information about the chemical environment and number of protons. Provides some connectivity data through spin-spin coupling. | Can have overlapping signals in complex molecules, making interpretation difficult and potentially ambiguous. |
| 1D ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Does not directly provide information on C-H or C-C connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous determination of the complete molecular structure , including proton-proton and proton-carbon correlations over one or multiple bonds. | Requires more sophisticated instrumentation and expertise for data interpretation compared to 1D methods. |
Definitive Structural Validation with 2D NMR
A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for the definitive structural validation of this compound.
Predicted 2D NMR Correlations for this compound
The following table summarizes the expected key correlations from a suite of 2D NMR experiments. These correlations would unequivocally confirm the substitution pattern of the indole ring.
| Proton (¹H) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| CHO (formyl) | - | C=O (formyl) | C3, C4 |
| CH₂ (acetate) | CH₃ (ethyl) | CH₂ (acetate) | C=O (ester), C1-N |
| CH₃ (ethyl) | CH₂ (acetate) | CH₃ (ethyl) | C=O (ester), CH₂ (acetate) |
| CH₃ (indole) | - | CH₃ (indole) | C2, C3, C3a |
| H4 (indole) | H5 | C4 | C3, C5, C7a |
| H5 (indole) | H4, H6 | C5 | C3a, C6, C7 |
| H6 (indole) | H5, H7 | C6 | C4, C7a |
| H7 (indole) | H6 | C7 | C5, C7a |
Experimental Protocols
General NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: Experiments can be performed on a 400 MHz or higher field NMR spectrometer.[3]
1D NMR Spectra:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon signals.
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[4][5] It is crucial for identifying adjacent protons in the aromatic ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to (¹JCH).[5][6] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[4][6] This is the key experiment for piecing together the molecular fragments and confirming the substitution pattern by observing correlations from the formyl proton to C3 and C4, and from the acetate methylene protons to the indole nitrogen (via C1).
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for structural elucidation and the decision-making process for selecting the appropriate analytical techniques.
References
- 1. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. preprints.org [preprints.org]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity Profile of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cross-reactivity of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate and its derivatives. At present, there are no publicly accessible studies that specifically detail the cross-reactivity of these compounds against a panel of biological targets. The primary focus of existing research has been on the synthesis and general biological evaluation of various indole derivatives, rather than in-depth profiling of their selectivity.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, the specific biological targets of this compound remain uncharacterized in the public domain. Without an established primary biological target, a systematic investigation into its cross-reactivity—the binding to and potential modulation of other unintended biological molecules—cannot be meaningfully conducted.
For a thorough cross-reactivity analysis, it is imperative to first identify the primary therapeutic target and then to screen the compound against a diverse panel of receptors, enzymes, and ion channels. This process typically involves a variety of in vitro binding and functional assays. The data generated from such studies, usually presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are crucial for assessing the selectivity of a compound and predicting potential off-target effects.
Currently, the available information for this compound is predominantly limited to its chemical synthesis and basic physicochemical properties. Chemical suppliers list it as a research chemical, but do not provide any data on its biological activity or target engagement.
Future Directions
To address the current knowledge gap, the following experimental workflow is proposed for future research:
A Comparative Spectroscopic Analysis of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate and a selection of its structural analogs. The objective is to offer a comprehensive reference for the identification and characterization of this class of indole derivatives, which are of significant interest in medicinal chemistry and drug discovery. The information presented is based on available experimental data from various scientific sources.
Chemical Structures
The compounds discussed in this guide share a common indole scaffold, with variations in the substituents at the 1, 2, and 3-positions. The general structure of these analogs is depicted below, highlighting the key substitution points that influence their spectroscopic properties.
A diagram illustrating the core indole structure and the specific structures of the target compound and its analogs.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs. Please note that experimental data for the target compound is not widely available; therefore, some values are anticipated based on the analysis of its analogs.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ unless otherwise specified.
| Compound Name | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Anticipated values: ~10.0 (s, 1H, CHO), 7.2-8.0 (m, 4H, Ar-H), 5.0-5.2 (s, 2H, N-CH₂), 4.2-4.4 (q, 2H, O-CH₂), 2.7 (s, 3H, Ar-CH₃), 1.2-1.4 (t, 3H, CH₃) |
| ethyl (3-formyl-1H-indol-2-yl)acetate | Anticipated values: A singlet for the aldehyde proton (CHO) above 10 ppm, a singlet for the N-H proton, multiplets for the aromatic protons, and signals for the ethyl acetate group (a quartet and a triplet).[1] |
| ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate[2] | 10.8 (s, 1H, NH), 7.2 (d, 1H, Ar), 6.8 (s, 1H, Ar), 6.6 (d, 1H, Ar), 4.0 (q, 2H, –CH₂ of ethyl group), 3.7 (s, 3H, –OCH₃), 3.4 (s, –CH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, CH₃ of ethyl group) (in DMSO-D₆) |
| ethyl 1H-indole-3-acetate[3] | Data available in spectral databases.[3] |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ unless otherwise specified.
| Compound Name | Chemical Shift (δ, ppm) |
| This compound | Anticipated values: ~185 (CHO), ~170 (C=O, ester), aromatic carbons (110-140), ~62 (O-CH₂), ~48 (N-CH₂), ~14 (CH₃, ethyl), ~12 (Ar-CH₃) |
| ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate[2] | 171 (C=O, ester), 152, 133, 129, 128, 110, 109, 103, 99 (aromatic C), 59 (–CH₂ of ethyl group), 55 (–OCH₃), 29 (–CH₂), 14 (CH₃ of ethyl group), 11 (CH₃ in indole) (in DMSO-D₆) |
| ethyl 1H-indole-3-acetate[3] | Data available in spectral databases.[3] |
Infrared (IR) Spectroscopic Data
| Compound Name | Key IR Absorptions (cm⁻¹) |
| This compound | Anticipated values: ~1740 (C=O, ester), ~1670 (C=O, aldehyde), no N-H stretch. |
| ethyl (3-formyl-1H-indol-2-yl)acetate[4] | 3232 (N-H stretch), 1738 (C=O stretch, ester), 1673 (C=O stretch, aldehyde), 1618, 1514, 1504 (Aromatic C=C stretch).[4] |
| ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate[2] | 3317 (NH), 2975–3002 (C–H, Ar), 2833–2924 (C–H aliphatic), 1728 (C=O, ester).[2] |
| ethyl 1H-indole-3-acetate[3] | Data available in spectral databases.[3] |
Mass Spectrometry (MS) Data
| Compound Name | m/z (Method) |
| This compound | Molecular Formula: C₁₄H₁₅NO₃, Molecular Weight: 245.28. Anticipated [M]+: 245 |
| ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate[5] | Molecular Formula: C₁₃H₁₅NO₂S, Molecular Weight: 249.33. Data available in spectral databases.[5] |
| ethyl 1H-indole-3-acetate[3] | Molecular Formula: C₁₂H₁₃NO₂, Molecular Weight: 203.24. m/z Top Peak: 130 (GC-MS).[3] |
Experimental Protocols
The synthesis of these indole derivatives typically involves standard organic chemistry reactions. The spectroscopic data is acquired using conventional analytical instrumentation.
General Synthetic Approach
A common method for the synthesis of N-substituted indole-3-carboxaldehydes involves the Vilsmeier-Haack formylation of the corresponding N-substituted indole. For this compound, a plausible synthetic route would start with the N-alkylation of 2-methyl-1H-indole-3-carboxaldehyde with ethyl bromoacetate in the presence of a base.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of the synthesized compounds is as follows:
Workflow for synthesis, purification, and spectroscopic analysis.
Instrumentation Details:
-
NMR Spectra: Recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 150 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectra: Typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Mass Spectra: Obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).
Conclusion
This guide provides a comparative overview of the spectroscopic properties of this compound and its analogs. While complete experimental data for the target compound remains elusive in the public domain, the analysis of its structural analogs offers valuable insights for its characterization. The provided tables and diagrams serve as a useful reference for researchers working on the synthesis and identification of novel indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 1H-indole-3-acetate | C12H13NO2 | CID 13067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate | C13H15NO2S | CID 595797 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity Screening of Indole-1-Acetate Derivatives
Indole and its derivatives are a significant class of heterocyclic compounds that are of great interest to researchers and drug development professionals due to their wide range of pharmacological activities.[1][2][3][4] The indole scaffold is a versatile framework present in numerous bioactive natural products and synthetic drugs, making it a "privileged structure" in medicinal chemistry.[4][5] This guide provides a comparative overview of the bioactivity screening of a library of indole-1-acetate derivatives, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the evaluation of these promising compounds.
Cytotoxicity Screening
The evaluation of cytotoxic activity is a crucial first step in identifying potential anticancer agents. Indole derivatives have shown considerable efficacy against various cancer cell lines.[6][7] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9][10]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected indole derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 1c | HepG2 (Liver) | 0.9 | Doxorubicin | - | [6] |
| MCF-7 (Breast) | 0.55 | Doxorubicin | - | [6] | |
| HeLa (Cervical) | 0.50 | Doxorubicin | - | [6] | |
| Compound 5f (Ursolic Acid Derivative) | SMMC-7721 (Liver) | 0.56 ± 0.08 | - | - | [7] |
| HepG2 (Liver) | 0.91 ± 0.13 | - | - | [7] | |
| Methoxy-substituted Indole Curcumin | Hep-2 (Laryngeal) | 12 | - | - | [11] |
| A549 (Lung) | 15 | - | - | [11] | |
| HeLa (Cervical) | 4 | - | - | [11] |
Note: The synthesized derivatives in one study revealed a high safety level by exhibiting very low cytotoxicity against normal cell lines (HEK-293, LO2, and MRC5) with IC50 > 100 µg/ml.[6]
Experimental Protocol: MTT Cytotoxicity Assay [8][9]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the indole-1-acetate derivatives in a complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µg/mL to 100 µg/mL).[8][9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for 24-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8][9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and indole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of pathways like NF-κB or enzymes such as cyclooxygenase (COX).[11][12]
Comparative Anti-inflammatory Data
The table below presents the anti-inflammatory activity of various indole derivatives.
| Compound/Derivative | Assay | % Inhibition | Reference Compound | % Inhibition | Source |
| Compound S3 (3-nitrophenyl substitution) | Carrageenan-induced paw edema (3h) | 61.20% | Indomethacin | 76.89% | [1] |
| Compound S7 (3,4-dimethoxyphenyl substitution) | Carrageenan-induced paw edema (3h) | 62.24% | Indomethacin | 76.89% | [1] |
| Compound S14 (2,4,5-trimethoxyphenyl substitution) | Carrageenan-induced paw edema (3h) | 63.69% | Indomethacin | 76.89% | [1] |
| Compound 13b | LPS-induced NO production in RAW264.7 | Potent Inhibition | - | - | [13] |
| Compound 101 | LPS-induced NO production in RAW264.7 | 101.2% (at 10 µM) | - | - | [11] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [11][13]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the indole-1-acetate derivatives for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The quantity of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[14] Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[14][15][16]
Comparative Antimicrobial Data
This table summarizes the antimicrobial efficacy of indole-based compounds, typically represented by the Minimum Inhibitory Concentration (MIC), where lower values indicate greater potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Indole-triazole 3d | C. krusei | 3.125 | Fluconazole | - | [14] |
| Indole-triazole 6f | C. albicans | 2 | - | - | [17] |
| Indole-triazole 6f | C. tropicalis | 2 | - | - | [17] |
| Indole-acetic acid deriv. 5e | P. aeruginosa | 3.12 | - | - | [18] |
| Indole-acetic acid deriv. 5f | K. pneumoniae | 3.12 | - | - | [18] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination [16][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[8]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the indole-1-acetate derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring optical density.
Visualizing the Process
Experimental Workflow for Bioactivity Screening
The general workflow for screening a compound library involves a multi-step process from initial preparation to identifying active compounds.
Caption: A typical experimental workflow for natural product bioactivity screening.[19]
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory compounds, including certain indole derivatives, act by inhibiting the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[11]
Caption: Inhibition of the NF-κB inflammatory pathway by an indole derivative.
Screening Cascade Logic
Bioactivity screening follows a logical progression from broad primary assays to more specific secondary and tertiary assays to identify and validate lead compounds.
Caption: A decision tree for a typical bioactivity screening cascade.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Framework for the Evaluation of Novel Compounds like Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
For Immediate Release
This guide provides a comprehensive comparison of established clinical and preclinical inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. While direct inhibitory data for ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is not currently available in the public domain, this document serves as a valuable resource for researchers and drug development professionals seeking to evaluate its potential activity against IDO1. The provided experimental protocols and comparative data on well-characterized inhibitors offer a robust framework for such an investigation.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. These events suppress the proliferation and function of effector T-cells and natural killer (NK) cells, while promoting the activity of regulatory T-cells (Tregs), thereby fostering an immunosuppressive environment that allows tumors to evade immune destruction.[2][3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[2][5][6]
This guide focuses on a head-to-head comparison of three prominent IDO1 inhibitors: Epacadostat, Navoximod (GDC-0919), and Linrodostat (BMS-986205).
Quantitative Comparison of Known IDO1 Inhibitors
The inhibitory potency of these compounds has been evaluated in both enzymatic (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | Target(s) | Enzymatic IC50 | Cellular IC50 | Mechanism of Action |
| Epacadostat (INCB024360) | IDO1 | ~10 nM - 71.8 nM[7][8] | ~15.3 nM - 19 nM[9][10] | Reversible, competitive inhibitor[5][10] |
| Navoximod (GDC-0919) | IDO1 | 28 nM (recombinant human enzyme)[11] | 70 nM - 950 nM[12][13] | Potent IDO1 pathway inhibitor[13] |
| Linrodostat (BMS-986205) | IDO1 | 1.7 nM[14] | 1.1 nM (IDO1-HEK293 cells) - 9.5 nM[10][15] | Irreversible inhibitor[10][14][15] |
Experimental Methodologies
To facilitate the evaluation of new chemical entities like this compound, detailed protocols for common IDO1 inhibition assays are provided below.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of N'-formylkynurenine.[8]
Materials:
-
Purified recombinant human IDO1 protein
-
Test compound (e.g., this compound)
-
L-tryptophan (D-Trp can also be used)[8]
-
Potassium phosphate buffer (50 mM, pH 6.5)[8]
-
Ascorbic acid (20 mM)[8]
-
Catalase (0.2 mg/mL)[8]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm[8]
Protocol:
-
Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[8]
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add 20 nM of purified recombinant IDO1 enzyme to each well.[8]
-
Initiate the reaction by adding L-tryptophan (e.g., 2 mM D-Trp).[8]
-
Immediately measure the increase in absorbance at 321 nm over time at room temperature. The initial reaction rates are recorded.[8]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the production of kynurenine in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[17][18]
Materials:
-
IDO1-expressing cell line (e.g., SKOV-3 human ovarian cancer cells or HeLa cells)[17][18]
-
Recombinant human interferon-gamma (IFN-γ)[17]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)[17]
-
p-Dimethylaminobenzaldehyde (DMAB) reagent or an HPLC system for kynurenine detection[18][19]
Protocol:
-
Cell Seeding: Seed the cells (e.g., SKOV-3) into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[17][19]
-
IDO1 Induction: To induce IDO1 expression, treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[17][19]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control. Incubate for 24-48 hours.[19]
-
Sample Collection: Collect the cell culture supernatant.[19]
-
Kynurenine Measurement:
-
Add TCA to the supernatant (e.g., 10 µL of 6.1 N TCA to 140 µL of supernatant) to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.[17][18][19]
-
Centrifuge the samples to pellet the precipitated protein.[19]
-
Transfer the clear supernatant for analysis.
-
Quantify kynurenine levels using either a colorimetric method with DMAB reagent (reading absorbance at 480 nm) or by HPLC.[18][19]
-
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound and determine the IC50 value.
Visualizing the IDO1 Pathway and Experimental Workflow
To further aid in the understanding of the target and the experimental approach, the following diagrams are provided.
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. Epacadostat - Wikipedia [en.wikipedia.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
- 11. caymanchem.com [caymanchem.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Confirming the Purity of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical step. This guide provides a detailed comparison of elemental analysis with other common techniques for confirming the purity of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.
Elemental Analysis: A Quantitative Approach to Purity
Elemental analysis is a destructive analytical technique that provides the percentage composition of elements within a compound. For this compound, with a molecular formula of C14H15NO3, the theoretical elemental composition is the benchmark against which experimental results are compared.
A high-purity sample is expected to yield experimental values that are in close agreement with the calculated theoretical percentages. For publication in many scientific journals, a deviation of within ±0.4% of the calculated values is generally considered acceptable.
Table 1: Comparison of Purity Confirmation Methods for this compound
| Method | Principle | Data Obtained | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting elemental gases (CO2, H2O, N2). | Quantitative percentage of C, H, N. | Provides direct, quantitative evidence of elemental composition. Highly accurate and precise. | Destructive to the sample. Does not distinguish between isomers. |
| Melting Point | Determination of the temperature range over which the solid compound transitions to a liquid. | A sharp melting point close to the literature value. | Simple, rapid, and inexpensive. A broad melting range indicates impurities. | Some impurities may not depress the melting point. Not suitable for amorphous solids or compounds that decompose. |
| Chromatography (TLC, HPLC, GC) | Separation of components in a mixture based on differential partitioning between a stationary and a mobile phase. | A single spot (TLC) or a single peak (HPLC, GC). | Highly sensitive to impurities. Can be used for both qualitative and quantitative analysis. | Requires reference standards for identification. Method development can be time-consuming. |
| Spectroscopy (NMR, IR, MS) | Interaction of the compound with electromagnetic radiation to provide structural information. | Spectra consistent with the expected structure of the target compound. | Provides detailed structural information, which can confirm the identity and rule out structural isomers. Non-destructive. | Primarily qualitative for purity unless coupled with quantitative methods. May not detect non-chromophoric or non-ionizable impurities. |
Experimental Protocol: Elemental (CHN) Analysis
This protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of this compound using an elemental analyzer.
1. Sample Preparation:
-
Ensure the sample of this compound is homogenous and has been thoroughly dried to remove any residual solvents, as their presence will lead to inaccurate results.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Record the exact weight of the sample.
2. Instrumentation and Calibration:
-
Use a calibrated elemental analyzer.
-
Calibrate the instrument by analyzing a known standard, such as acetanilide, to ensure accuracy.
3. Combustion and Analysis:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a controlled amount of oxygen.
-
The combustion process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to nitrogen gas.
-
The mixture of gases is then separated, typically by gas chromatography.
-
The amount of each gas is quantified using a thermal conductivity detector.
4. Data Calculation:
-
The instrument's software calculates the percentage of each element based on the weight of the sample and the amount of each detected gas.
-
The experimental results are then compared to the theoretical values for C14H15NO3.
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of a synthesized organic compound, integrating elemental analysis with other analytical techniques.
Caption: Workflow for the confirmation of compound purity.
Assessing the Reproducibility of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Synthesis: A Comparative Guide
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two plausible synthetic routes to ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a substituted indole derivative with potential applications in medicinal chemistry. The reproducibility of each pathway is assessed based on established chemical principles and available literature, supported by detailed experimental protocols and characterization data.
Introduction
This compound is a molecule of interest due to its indole scaffold, a common motif in biologically active compounds. The presence of a formyl group at the C3 position and an ethyl acetate substituent at the N1 position offers versatile handles for further chemical modifications. This guide explores two primary synthetic strategies: the Vilsmeier-Haack formylation of an N-substituted indole precursor and the N-alkylation of a C3-formylated indole.
Comparative Analysis of Synthetic Routes
Two logical and experimentally viable routes for the synthesis of the target compound are outlined below. Each route's potential for reproducibility is discussed, considering factors such as regioselectivity, availability of starting materials, and the robustness of the chemical transformations involved.
Route 1: Vilsmeier-Haack Formylation of Ethyl (2-methyl-1H-indol-1-yl)acetate
This approach involves the initial synthesis of the N-substituted indole, ethyl (2-methyl-1H-indol-1-yl)acetate, followed by the introduction of the formyl group at the C3 position via the Vilsmeier-Haack reaction.
-
Step 1: N-Alkylation of 2-Methylindole. The synthesis of the precursor, ethyl (2-methyl-1H-indol-1-yl)acetate, can be achieved through the N-alkylation of 2-methylindole with ethyl chloroacetate. This reaction is typically performed in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the electrophilic ethyl chloroacetate. Common bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetone. While generally a reliable reaction, the choice of base and solvent can influence the yield and the potential for competing C3-alkylation, although N-alkylation is generally favored for indoles.
-
Step 2: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[1][2][3][4][5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and DMF, is a mild electrophile that readily reacts with indoles, usually at the C3 position. However, studies on the Vilsmeier-Haack formylation of 2-methylindole have shown that the reaction can yield a mixture of products, including the N-formylated and C3-formylated isomers.[1] The presence of the N-acetate group in the precursor could further influence the regioselectivity of the formylation, potentially leading to a less reproducible outcome.
Route 2: N-Alkylation of 2-methyl-1H-indole-3-carbaldehyde
This alternative strategy reverses the order of functionalization, starting with the commercially available 2-methyl-1H-indole-3-carbaldehyde and subsequently introducing the ethyl acetate group at the nitrogen atom.
-
Step 1: Synthesis of 2-methyl-1H-indole-3-carbaldehyde. This starting material is readily available from commercial suppliers.[6] Its synthesis is well-established and typically involves the Vilsmeier-Haack formylation of 2-methylindole, which is known to be a high-yielding and reproducible reaction.[1]
-
Step 2: N-Alkylation with Ethyl Chloroacetate. Similar to the first step in Route 1, this step involves the N-alkylation of the indole nitrogen. The presence of the electron-withdrawing formyl group at the C3 position can decrease the nucleophilicity of the indole nitrogen, potentially requiring slightly more forcing reaction conditions (e.g., stronger base or higher temperature) compared to the N-alkylation of unsubstituted 2-methylindole. However, the regioselectivity is expected to be exclusively at the nitrogen atom, as the C3 position is already functionalized. This predictability makes this route potentially more reproducible.
Quantitative Data Summary
The following table summarizes the key transformations and provides a qualitative assessment of their reproducibility based on literature precedents.
| Route | Reaction Step | Starting Material | Reagents | Product | Reported Yields (for similar transformations) | Reproducibility Assessment |
| 1 | N-Alkylation | 2-Methylindole | Ethyl chloroacetate, Base (e.g., NaH, K2CO3) | Ethyl (2-methyl-1H-indol-1-yl)acetate | Moderate to High | Good |
| Vilsmeier-Haack Formylation | Ethyl (2-methyl-1H-indol-1-yl)acetate | POCl3, DMF | This compound | Variable (potential for side products) | Moderate | |
| 2 | Vilsmeier-Haack Formylation (for starting material synthesis) | 2-Methylindole | POCl3, DMF | 2-Methyl-1H-indole-3-carbaldehyde | High | Excellent |
| N-Alkylation | 2-Methyl-1H-indole-3-carbaldehyde | Ethyl chloroacetate, Base (e.g., NaH, K2CO3) | This compound | Moderate to High | Good to Excellent |
Experimental Protocols
Route 1: Proposed Protocol
Step 1: Synthesis of Ethyl (2-methyl-1H-indol-1-yl)acetate
-
To a solution of 2-methylindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation of Ethyl (2-methyl-1H-indol-1-yl)acetate
-
To a stirred solution of anhydrous DMF (3.0 eq) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of ethyl (2-methyl-1H-indol-1-yl)acetate (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Proposed Protocol
Step 1: Synthesis of 2-methyl-1H-indole-3-carbaldehyde
This starting material is commercially available. Alternatively, it can be synthesized via the Vilsmeier-Haack formylation of 2-methylindole as described in the literature.[1]
Step 2: Synthesis of this compound
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol [6] |
| CAS Number | 433307-59-6[6] |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired for the synthesized product and compared with literature values or data from commercial suppliers to confirm the structure and purity.
Visualizing the Synthetic Workflow
The logical flow of the two synthetic routes can be visualized using the following diagrams generated in DOT language.
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendation
Based on the analysis of the two proposed synthetic routes, Route 2, the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde, is recommended as the more reproducible and reliable method for the synthesis of this compound.
The primary advantage of Route 2 lies in its predictability. The starting material is commercially available or can be synthesized in high yield via a well-established procedure. The subsequent N-alkylation step is expected to proceed with high regioselectivity, minimizing the formation of side products and simplifying purification.
In contrast, Route 1 presents a significant challenge in the Vilsmeier-Haack formylation step. The potential for the formation of a mixture of isomers due to the influence of the N-substituent could lead to lower yields of the desired product and more complex purification procedures, thereby impacting the overall reproducibility of the synthesis.
For researchers requiring a consistent and scalable synthesis of this compound, focusing on the optimization of the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde is the most promising approach. As with any chemical synthesis, careful monitoring of reaction conditions and thorough characterization of the final product are essential to ensure the desired outcome.
References
Benchmarking Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Comparative Performance Guide Based on Structurally Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indole Derivatives in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of indole-3-carboxaldehyde, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The biological activity of these compounds is often attributed to their ability to interact with various cellular targets and signaling pathways.
Comparative Performance Data
The following tables summarize the in vitro performance of various indole derivatives in anticancer and antioxidant assays. This data provides a reference framework for predicting the potential efficacy of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | MTT Assay | 13.2 | [2][3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | MTT Assay | 8.2 | [2][3] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | Not Specified | 11.5 | [2] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | Not Specified | 35.3 | [2] |
| Indole-3-isoxazole Hybrid (5a) | Huh7 (Liver) | MTT Assay | 0.7 | [4] |
| Indole-3-isoxazole Hybrid (5r) | HepG2 (Liver) | MTT Assay | 1.5 | [4] |
| Methoxy-substituted indole curcumin derivative | HeLa (Cervical) | Not Specified | 4 | [5] |
| Indole-tetrazole coupled aromatic amide (7) | MCF-7 (Breast) | Not Specified | 3.5 | [5] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antioxidant Activity of Indole Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Indole-3-carboxaldehyde derivative (5f) | DPPH radical scavenging | Superior to BHA | [6] |
| Indole-3-carboxaldehyde thiosemicarbazone (3a) | ABTS cation radical decolorization | Potent activity | [7] |
| Indole-3-carboxaldehyde thiosemicarbazone (3b) | ABTS cation radical decolorization | Potent activity | [7] |
| Indole-3-carboxaldehyde thiosemicarbazone (3d) | ABTS cation radical decolorization | Potent activity | [7] |
IC50: The concentration of an antioxidant that is required to scavenge 50% of the initial free radicals. BHA: Butylated hydroxyanisole, a standard antioxidant.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Solutions: Prepare a stock solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[2]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[2]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[2]
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer screening of a test compound.
Potential Signaling Pathway Inhibition by Indole Derivatives
Caption: Inhibition of the MAPK/ERK signaling pathway by indole derivatives.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | Laboratory coat, long-sleeved clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
Hazard Summary: Although not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1] Acetate esters, such as ethyl acetate, are often flammable.[3][4] Therefore, all chemical waste of this nature should be treated as hazardous.[1][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][5][6]
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should typically be kept separate.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
Waste Containment:
-
Use containers that are chemically resistant to the waste being stored.
-
Ensure containers are in good condition and can be securely sealed to prevent leaks or spills.
Waste Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][5] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[1][5]
-
The approximate concentration and volume/mass of the waste.[1]
-
The date the waste was first added to the container.[1]
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant," "Flammable"). If the hazards are not fully known, this should be indicated.[1]
Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Keep containers securely closed except when adding waste.
-
Segregate incompatible waste types to prevent dangerous reactions.
Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][5]
-
Do not attempt to neutralize or treat the chemical waste in the laboratory without a specific, validated protocol and approval from your EHS office.[1] Such actions can be dangerous and may produce byproducts of unknown toxicity.[1]
Spill Response:
-
In the event of a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material.
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.[5]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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|---|---|---|
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
